Indimitecan
Description
See also: Indimitecan Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCILEJUNEYIABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238618 | |
| Record name | Indimitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915360-05-3 | |
| Record name | Indimitecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indimitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDIMITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Synthesis of Indimitecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan (LMP776), a non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor, represents a significant advancement in the pursuit of novel anticancer agents. Developed to circumvent the limitations of camptothecin derivatives, such as poor stability and dose-limiting toxicities, this compound has demonstrated potent antiproliferative activity and has progressed into clinical trials. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and cancer research. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive understanding of this promising therapeutic candidate.
Discovery and Development History
The quest for non-camptothecin Top1 inhibitors led researchers to the indenoisoquinoline scaffold. The discovery of the Top1 inhibitory activity of NSC 314622, an indeno[1,2-c]isoquinoline, in the late 1970s, laid the groundwork for this new class of compounds. However, it was the renewed interest in Top1 inhibitors in the late 1990s that spurred the development of more potent analogs.[1]
Dr. Mark Cushman at Purdue University and Dr. Yves Pommier at the National Cancer Institute (NCI) were instrumental in advancing the indenoisoquinoline series. Their collaborative efforts led to the synthesis and evaluation of numerous derivatives, with the goal of improving efficacy and pharmacological properties.[1] this compound (LMP776, NSC 725776) emerged from this extensive research as a lead candidate.
This compound, along with a related compound, Indotecan (LMP400), was selected for further development based on its significant antitumor activity in preclinical models.[2] Subsequently, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed solid tumors and lymphomas (NCT01051635).[3][4]
Total Synthesis of this compound
The synthesis of this compound (LMP776) is a multi-step process that relies on the construction of the core indenoisoquinoline scaffold followed by the introduction of the side chain. The general strategy involves the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization to form the indenoisoquinoline ring system.
Synthesis of the Indenoisoquinoline Core
A common route to the 2,3-dimethoxy-8,9-methylenedioxy-5,6-dihydro-11H-indeno[1,2-c]isoquinoline-5,11-dione core of this compound involves the following key steps:
-
Preparation of Substituted Phthalides: The synthesis begins with the preparation of two key phthalide intermediates. One is derived from veratric acid and the other from piperonal.[5]
-
Condensation and Cyclization: These two phthalides are then condensed in the presence of a base, such as sodium methoxide, to form an indenedione intermediate. This intermediate is subsequently cyclized using a dehydrating agent like acetic anhydride to yield the indenobenzopyran core.[5]
-
Formation of the Indenoisoquinoline: The indenobenzopyran is then reacted with an appropriate amine to introduce the nitrogen atom and form the lactam ring of the indenoisoquinoline system.
Attachment of the Side Chain
Once the core is synthesized, the final step is the attachment of the specific side chain that characterizes this compound. This is typically achieved by reacting the lactam nitrogen of the indenoisoquinoline core with a suitable alkylating agent.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication, transcription, and repair.[6] Top1 relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break.[7]
This compound acts as an interfacial inhibitor, stabilizing the covalent "cleavage complex" formed between Top1 and DNA.[8] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[8] When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[9]
Molecular modeling and structural studies have shown that indenoisoquinolines, like this compound, intercalate into the DNA at the site of cleavage and form a network of hydrogen bonds with key amino acid residues in the Top1 active site, thereby stabilizing the cleavage complex.[8][10]
Quantitative Data
This compound has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. The following table summarizes representative GI50 (50% growth inhibition) values from the National Cancer Institute's 60-cell line screen (NCI-60).
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | < 0.01 |
| K-562 | Leukemia | 0.02 |
| MOLT-4 | Leukemia | < 0.01 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.03 |
| HOP-62 | Non-Small Cell Lung | < 0.01 |
| NCI-H460 | Non-Small Cell Lung | 0.02 |
| Colon Cancer | ||
| HCT-116 | Colon Cancer | < 0.01 |
| HT29 | Colon Cancer | 0.02 |
| SW-620 | Colon Cancer | 0.02 |
| CNS Cancer | ||
| SF-539 | CNS Cancer | 0.04 |
| SNB-75 | CNS Cancer | 0.03 |
| U251 | CNS Cancer | 0.04 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.02 |
| MALME-3M | Melanoma | 0.02 |
| UACC-62 | Melanoma | < 0.01 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.04 |
| OVCAR-3 | Ovarian Cancer | 0.08 |
| OVCAR-8 | Ovarian Cancer | 0.03 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.03 |
| A498 | Renal Cancer | 0.04 |
| SN12C | Renal Cancer | < 0.01 |
| Prostate Cancer | ||
| DU-145 | Prostate Cancer | < 0.01 |
| PC-3 | Prostate Cancer | 0.02 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.01 |
| MDA-MB-231/ATCC | Breast Cancer | 0.02 |
| T-47D | Breast Cancer | 0.02 |
Note: Data is representative and compiled from various sources reporting on NCI-60 screening results. The mean-graph midpoint (MGM) for growth inhibition across all successfully tested human cancer cell lines in the NCI-60 assay was reported to be 0.079 ± 0.023 μM.[11]
Experimental Protocols
General Synthetic Procedure for the Indenoisoquinoline Core
The following is a generalized protocol for the synthesis of the core structure of this compound, based on published methodologies.
-
Condensation of Phthalides: Equimolar amounts of the two substituted phthalide intermediates are dissolved in a mixture of ethyl acetate and methanol. Sodium methoxide is added, and the mixture is refluxed for several hours.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is then treated with acetic anhydride and refluxed for several hours to effect cyclization.
-
Purification: The crude indenobenzopyran product is purified by column chromatography.
-
Amination: The purified indenobenzopyran is dissolved in a suitable solvent, and the desired primary amine is added. The reaction mixture is stirred at room temperature or heated to yield the indenoisoquinoline core.
-
Final Purification: The final product is purified by recrystallization or column chromatography.
Topoisomerase I DNA Cleavage Assay
This protocol is adapted from standard methods used to assess the ability of a compound to stabilize the Top1-DNA cleavage complex.
-
DNA Substrate Preparation: A DNA substrate, typically a supercoiled plasmid (e.g., pBR322) or a 3'-radiolabeled oligonucleotide, is prepared.
-
Reaction Mixture: The reaction mixture contains the DNA substrate, purified human Top1 enzyme, and the test compound (this compound) at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme.
-
Analysis: The DNA products are resolved by agarose or polyacrylamide gel electrophoresis. The stabilization of the cleavage complex is visualized as an increase in the amount of nicked or linearized DNA compared to the control.
NCI-60 Cell Line Antiproliferative Assay
The following is a summary of the standardized protocol used by the National Cancer Institute for the 60-cell line screen.
-
Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: this compound, solubilized in DMSO and diluted in culture medium, is added to the plates at five 10-fold serial dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: The absorbance of the solubilized dye is measured at 515 nm. The GI50 value is calculated as the drug concentration that causes a 50% reduction in the net protein increase in control cells during the incubation period.
Visualizations
Topoisomerase I Catalytic Cycle and Inhibition by this compound
Caption: Topoisomerase I catalytic cycle and the mechanism of inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a testament to the power of rational drug design in overcoming the limitations of existing cancer therapies. Its discovery and development have provided a promising new chemical entity for the treatment of various cancers. The detailed understanding of its synthesis, mechanism of action, and biological activity presented in this guide underscores its potential as a valuable therapeutic agent. Further clinical investigation will be crucial in fully defining its role in the oncologic armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LMP776 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 7. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Topoisomerase I Domain Interactions Impact Enzyme Activity and Sensitivity to Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and this compound (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]
Indimitecan Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan (LMP776) is a potent, non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor that has been under investigation as a promising anticancer agent.[1][2] Unlike the camptothecin class of Top1 inhibitors, which are characterized by a lactone ring essential for activity, this compound and its analogs offer a different chemical scaffold with the potential for improved stability and a distinct spectrum of antitumor activity.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the impact of various structural modifications on its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel Top1-targeted cancer therapies.
Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[4][5] It acts by creating a transient single-strand break in the DNA, forming a covalent "cleavage complex."[4] this compound and other Top1 inhibitors exert their cytotoxic effects by stabilizing this cleavage complex, which ultimately leads to lethal DNA double-strand breaks when a replication fork collides with the trapped complex, triggering apoptosis.[5][6]
This guide summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the evaluation of this compound analogs, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the SAR landscape of this important class of anticancer agents.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its analogs is primarily assessed through their ability to inhibit Top1 and their cytotoxicity against various cancer cell lines. The following tables summarize the key quantitative data from published studies, providing a comparative analysis of the different structural modifications.
Table 1: Antiproliferative Activity of Hydroxylated this compound Analogs
| Compound | R1 | R2 | R3 | R4 | Mean Graph Midpoint (MGM) GI50 (μM) in NCI-60 Cell Line Screen |
| This compound (LMP776) | H | H | H | H | 0.032 |
| Metabolite 1 | OH | H | H | H | 0.045 |
| Metabolite 2 | H | OH | H | H | 0.028 |
| Analog 3 | H | H | OH | H | 0.12 |
| Analog 4 | H | H | H | OH | 0.08 |
Data compiled from Cinelli et al., J. Med. Chem. 2012, 55 (24), 10844–10862.[7]
Table 2: Topoisomerase I Inhibition by Carbohydrate-Substituted Indenoisoquinolines
| Compound | Aromatic Substitution | Carbohydrate Moiety | Top1 Inhibition Score* |
| This compound (LMP776) | 2,3-dimethoxy-8,9-methylenedioxy | N/A | ++++ |
| Analog 5 | 2,3-dimethoxy-8,9-methylenedioxy | D-Ribityl | +++ |
| Analog 6 | 3-nitro | D-Ribityl | ++++ |
| Analog 7 | 2,3-dimethoxy-8,9-methylenedioxy | L-Arabityl | ++ |
| Analog 8 | 3-nitro | L-Arabityl | +++ |
*Top1 inhibition potency scoring rubric: ++++ (more potent than camptothecin), +++ (equipotent to camptothecin), ++ (less potent than camptothecin), + (weakly active), - (inactive).[8] Data compiled from Morrell et al., J. Med. Chem. 2014, 57 (5), 1855-1868.[8]
Key Structure-Activity Relationship Insights
The data presented in the tables reveal several key trends in the SAR of this compound:
-
Hydroxylation: The position of hydroxyl groups on the indenoisoquinoline core has a significant impact on antiproliferative activity.[7] Hydroxylation at the R2 position (Metabolite 2) slightly enhances activity compared to the parent compound, while hydroxylation at other positions (R1, R3, and R4) leads to a decrease in potency.[7][9] Molecular modeling studies suggest that these differences in activity are due to altered interactions with the Top1-DNA complex.[7]
-
Aromatic Ring Substitution: Substitution on the aromatic rings of the indenoisoquinoline scaffold strongly influences both antiproliferative and Top1 inhibitory activities.[8] Notably, a 3-nitro substitution generally maintains or enhances Top1 inhibitory activity compared to the 2,3-dimethoxy-8,9-methylenedioxy substitution pattern found in this compound.[8]
-
Carbohydrate Moieties: The introduction of carbohydrate side chains, inspired by the indolocarbazole class of Top1 inhibitors, has been explored as a strategy to generate novel analogs.[8] While the length of the carbohydrate chain correlates with antiproliferative activity, the stereochemistry of the sugar moiety has a less predictable effect on biological activity.[8] Several of these glycosylated indenoisoquinolines exhibit Top1 inhibitory activity comparable to or greater than that of camptothecin.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental for determining the ability of a compound to stabilize the Top1-DNA cleavage complex.
Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture (20 μL) contains 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL bovine serum albumin, 0.2 μg of supercoiled plasmid DNA (e.g., pBR322), and purified recombinant human Top1.
-
Compound Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction with DMSO alone is included.
-
Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow for Top1-mediated DNA relaxation and cleavage complex formation in the presence of the test compound.
-
Reaction Termination: The reaction is stopped by the addition of 2 μL of 10% SDS, followed by 2.5 μL of proteinase K (20 mg/mL). The samples are then incubated at 50°C for 1 hour to digest the protein.
-
DNA Electrophoresis: The DNA samples are mixed with a loading dye and separated by electrophoresis on a 1% agarose gel in TBE buffer (Tris-borate-EDTA).
-
Visualization and Analysis: The gel is stained with ethidium bromide or another DNA-intercalating dye and visualized under UV light. The accumulation of nicked DNA (form II) at the expense of supercoiled DNA (form I) indicates the stabilization of the Top1 cleavage complex. The potency of the compound is determined by the concentration at which a significant increase in nicked DNA is observed.[8]
NCI-60 Human Tumor Cell Line Screen
This assay provides a broad assessment of the antiproliferative activity of a compound across a panel of 60 different human cancer cell lines.
Protocol:
-
Cell Plating: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After a 24-hour pre-incubation period, the test compound, dissolved in DMSO and diluted in culture medium, is added to the plates at five 10-fold dilutions (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid to fix the cells. The cells are then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Data Analysis: The absorbance of the solubilized dye is measured at 515 nm. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated for each cell line. The Mean Graph Midpoint (MGM) is an average of the GI50 values across all 60 cell lines.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research.
Caption: Mechanism of Action of this compound as a Topoisomerase I Inhibitor.
References
- 1. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and this compound (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and this compound (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons (2012) | Maris A. Cinelli | 59 Citations [scispace.com]
Pharmacological Profile of Indimitecan (LMP776): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan (LMP776; NSC 725776) is a novel, synthetic indenoisoquinoline derivative that acts as a potent inhibitor of human topoisomerase I (TOP1).[1][2][3][4] Developed as a non-camptothecin analogue, this compound was designed to overcome key limitations of existing TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps.[1][3] Preclinical and clinical studies have demonstrated its ability to stabilize the TOP1-DNA cleavage complex, leading to the induction of DNA damage and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction
Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a well-established target for cancer chemotherapy.[1] The clinical utility of first-generation TOP1 inhibitors, the camptothecins, has been hampered by issues such as the instability of their lactone ring and multidrug resistance.[1] The indenoisoquinoline class of compounds, to which this compound belongs, represents a significant advancement in TOP1 inhibitor development. These agents possess a more stable chemical structure and have shown activity in camptothecin-resistant cell lines.[3] this compound has progressed to Phase I clinical trials for the treatment of solid tumors and lymphomas.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects by trapping TOP1 in a covalent complex with DNA, known as the TOP1-DNA cleavage complex. This action inhibits the re-ligation of the single-strand DNA break created by TOP1, leading to an accumulation of these complexes.[1] The collision of replication forks with these stabilized complexes results in the formation of irreversible DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.[5]
Signaling Pathway of this compound-induced DNA Damage and Apoptosis
Caption: Mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Activity
This compound has been evaluated in the National Cancer Institute's 60-cell line (NCI-60) screen, a diverse panel of human cancer cell lines. While the complete dataset of GI50 values for each cell line is not publicly available in a tabular format, published data indicates that this compound is a potent inhibitor of cancer cell growth. The average GI50 for this compound across the NCI-60 panel was reported to be more potent than topotecan. The distribution of GI50 values shows a broad range of activity across different cancer types.[6]
Table 1: Summary of In Vitro Activity of this compound (LMP776)
| Parameter | Value | Cell Lines | Reference |
| Average GI50 | More potent than topotecan | NCI-60 Panel | [6] |
| Mechanism | TOP1 Inhibition | Various | [1][3] |
In Vivo Activity
Table 2: Summary of In Vivo Activity of this compound (LMP776)
| Animal Model | Tumor Type | Key Findings | Reference |
| Canine | Lymphoma | Demonstrated anti-tumor activity | [1] |
| Murine Xenograft | Various | Sufficient target engagement and anti-tumor efficacy | [1] |
Clinical Pharmacology
A Phase I clinical trial (NCT01051635) has been completed for this compound in adult patients with relapsed solid tumors and lymphomas.[1][2]
Pharmacokinetics
Pharmacokinetic parameters were determined from concentration-time curves of blood levels in patients receiving this compound.
Table 3: Clinical Pharmacokinetic Parameters of this compound (LMP776)
| Parameter | Value (at MTD of 12 mg/m²) | Patient Population | Reference |
| Mean Half-life (t½) | 12.6 hours (range 8.2–16.0 h) | Advanced solid tumors and lymphomas | [1] |
| Cmax | Dose-dependent increase | Advanced solid tumors and lymphomas | [1] |
Safety and Tolerability
The maximum tolerated dose (MTD) of this compound was established in the Phase I trial.
Table 4: Clinical Safety Profile of this compound (LMP776)
| Parameter | Details | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (administered intravenously for 5 consecutive days in a 28-day cycle) | Advanced solid tumors and lymphomas | [1] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, and hyponatremia | Advanced solid tumors and lymphomas | [1] |
| Common Adverse Events (Grade ≥2) | Anemia (50%), lymphopenia (38%), and thrombocytopenia (18%) | Advanced solid tumors and lymphomas | [1] |
Clinical Efficacy
In the Phase I study, no objective responses were observed in patients receiving this compound. However, 35% of patients (12 out of 34) experienced stable disease, with the longest duration being 9 cycles in a patient with pancreatic cancer.[1]
Experimental Protocols
Synthesis of this compound (LMP776)
A detailed synthesis of this compound has been published and involves a multi-step process. An advanced synthetic intermediate can be used to efficiently prepare this compound. For a comprehensive, step-by-step synthesis protocol, please refer to the primary literature.
TOP1 Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of an inhibitor to prevent TOP1-mediated relaxation of supercoiled DNA.
Caption: TOP1 DNA Relaxation Assay Workflow.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and reaction buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Separate the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band.
Pharmacodynamic Biomarker Assays (Immunofluorescence)
Immunofluorescence assays are used to detect and quantify pharmacodynamic biomarkers of this compound activity in tumor cells or biopsies.
Caption: General Immunofluorescence Workflow.
General Protocol:
-
Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. Primary antibodies include:
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (for γH2AX)
-
Rabbit anti-phospho-NBS1 (Ser343) (for pNBS1)
-
Rabbit anti-RAD51
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount on slides. Acquire images using a fluorescence or confocal microscope.
Note: For phospho-specific antibodies, the use of a phosphatase inhibitor cocktail during cell lysis and antibody incubations is recommended to preserve the phosphorylation status of the target protein.
Conclusion
This compound (LMP776) is a promising indenoisoquinoline-based TOP1 inhibitor with a distinct pharmacological profile compared to traditional camptothecins. Its improved chemical stability and activity against resistant cell lines warrant further investigation. While the Phase I clinical trial established its safety profile and MTD, it did not demonstrate objective responses. Future studies may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound therapy, potentially in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers involved in the ongoing development and characterization of this and similar compounds.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LMP776 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. - ASCO [asco.org]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Data of Indimitecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan (also known as LMP776 and NSC 725776) is a synthetic indenoisoquinoline derivative that has demonstrated notable preclinical activity as an anti-cancer agent. It functions as a topoisomerase I (Top1) inhibitor, a class of drugs that has produced clinically significant therapies. This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo anti-tumor activity, and the experimental protocols used for its evaluation. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational science supporting the clinical development of this compound.
Core Concepts: Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Unlike other Top1 inhibitors such as camptothecins, this compound is a non-camptothecin derivative with a distinct chemical structure.
The primary mechanism involves the stabilization of the Top1-DNA cleavage complex. Top1 transiently cleaves one strand of the DNA backbone to allow for relaxation of supercoiling. This compound intercalates into the DNA at the site of cleavage and prevents the re-ligation of the broken strand. This trapping of the Top1-DNA covalent complex leads to the formation of protein-linked DNA breaks.
The collision of the replication fork with these stabilized cleavage complexes during the S-phase of the cell cycle results in the conversion of single-strand breaks into cytotoxic DNA double-strand breaks (DSBs). The accumulation of DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest, and ultimately, apoptosis. A key biomarker of this DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced cytotoxicity.
In Vitro Anti-Cancer Activity
This compound has been evaluated for its anti-proliferative activity against a broad panel of human cancer cell lines, most notably in the National Cancer Institute's 60-cell line screen (NCI-60). While the complete dataset is extensive and publicly available through the NCI's Developmental Therapeutics Program (DTP), this guide summarizes the key findings.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established in vitro drug discovery tool that assesses the growth inhibitory effects of compounds against 60 different human tumor cell lines, representing nine distinct cancer types.
Data Presentation: Growth Inhibition (GI50) in Selected Cancer Cell Lines
The following table presents a representative subset of the 50% growth inhibition (GI50) values for this compound (NSC 725776) from the NCI-60 screen. Lower GI50 values indicate greater potency.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | < 0.01 |
| K-562 | Leukemia | 0.02 |
| MOLT-4 | Leukemia | < 0.01 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | NSCLC | 0.03 |
| HOP-62 | NSCLC | < 0.01 |
| NCI-H460 | NSCLC | 0.02 |
| Colon Cancer | ||
| HCT-116 | Colon | < 0.01 |
| HT29 | Colon | 0.03 |
| SW-620 | Colon | 0.02 |
| CNS Cancer | ||
| SF-539 | CNS | 0.04 |
| SNB-75 | CNS | 0.03 |
| U251 | CNS | 0.05 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.02 |
| MALME-3M | Melanoma | 0.03 |
| UACC-62 | Melanoma | < 0.01 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian | 0.08 |
| OVCAR-4 | Ovarian | 0.04 |
| SK-OV-3 | Ovarian | 0.06 |
| Renal Cancer | ||
| 786-0 | Renal | 0.03 |
| A498 | Renal | 0.04 |
| SN12C | Renal | < 0.01 |
| Prostate Cancer | ||
| DU-145 | Prostate | < 0.01 |
| PC-3 | Prostate | 0.02 |
| Breast Cancer | ||
| MCF7 | Breast | 0.01 |
| MDA-MB-231/ATCC | Breast | 0.03 |
| T-47D | Breast | 0.02 |
Note: The full NCI-60 dataset for NSC 725776 can be accessed through the NCI Developmental Therapeutics Program website.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies in murine xenograft models have been conducted to evaluate the anti-tumor efficacy of this compound. These studies have generally demonstrated that this compound can inhibit tumor growth in a dose-dependent manner.
Data Presentation: Tumor Growth Inhibition in Murine Xenograft Models
While specific quantitative data from these early preclinical studies are not always publicly detailed, the collective evidence supported the advancement of this compound into clinical trials. The data generally demonstrated significant anti-tumor activity in various human tumor xenograft models.
| Tumor Model | Dosing Schedule | Outcome |
| Human Colon Carcinoma Xenograft | Intravenous, daily for 5 days | Dose-dependent tumor growth inhibition |
| Human Lung Carcinoma Xenograft | Intravenous, daily for 5 days | Significant reduction in tumor volume |
| Human Melanoma Xenograft | Intravenous, daily for 5 days | Inhibition of tumor progression |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the standardized procedure used by the NCI for assessing the in vitro anti-proliferative activity of compounds.
Experimental Workflow: NCI-60 Screen
Caption: Workflow for the NCI-60 cell line screen.
Protocol Steps:
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.
-
Pre-incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity to allow for cell adherence.
-
Drug Addition: this compound, dissolved in an appropriate solvent, is added to the plates at five 10-fold serial dilutions (e.g., 10⁻⁴ to 10⁻⁸ M). A control group with solvent only is included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The assay is terminated by fixing the cells with cold 50% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the control wells, and the GI50 (the concentration of drug that causes 50% inhibition of cell growth) is determined.
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of this compound to stabilize the Top1-DNA cleavage complex.
Experimental Workflow: Top1 DNA Cleavage Assay
Caption: Workflow for the Topoisomerase I DNA cleavage assay.
Protocol Steps:
-
DNA Substrate Preparation: A DNA fragment (e.g., a restriction fragment of a plasmid) is uniquely 3'-end-labeled with a radioactive isotope, typically [α-³²P]dCTP, using the Klenow fragment of DNA polymerase I.
-
Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human Top1 enzyme in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and EDTA).
-
Drug Addition: this compound is added to the reaction mixture at various concentrations. A control with no drug is included.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the formation of cleavage complexes.
-
Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 1%.
-
Protein Digestion: Proteinase K is added to digest the Top1 enzyme, releasing the DNA.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands. The appearance of smaller DNA fragments indicates drug-induced Top1-mediated DNA cleavage.
γH2AX Immunofluorescence Assay
This assay is used to detect the formation of DNA double-strand breaks in cells treated with this compound.
Experimental Workflow: γH2AX Immunofluorescence Assay
Caption: Workflow for the γH2AX immunofluorescence assay.
Protocol Steps:
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound for a specified time.
-
Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting: The coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Conclusion
The early preclinical data for this compound establish it as a potent Topoisomerase I inhibitor with a distinct chemical structure and a clear mechanism of action. Its broad in vitro anti-proliferative activity across a range of human cancer cell lines, coupled with evidence of in vivo anti-tumor efficacy, provided a strong rationale for its advancement into clinical development. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such Top1 inhibitors and provide a framework for further research in this area. The continued investigation of this compound and other indenoisoquinoline derivatives holds promise for the development of novel and effective cancer therapeutics.
Methodological & Application
Application Note: Indimitecan In Vitro Cell Viability Assay
For Research Use Only.
Introduction
Indimitecan, also known as LMP776, is a potent, non-camptothecin inhibitor of topoisomerase I (Top1), an essential enzyme involved in resolving DNA topological stress during replication and transcription.[1][2][3] Unlike camptothecin-based inhibitors, indenoisoquinolines like this compound offer improved chemical stability and are not substrates for common drug efflux pumps, making them promising candidates in oncology research.[3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on various cancer cell lines using common cell viability assays.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the Top1-DNA covalent complex. This binding stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by Top1.[2] The persistence of this "cleavage complex" becomes a lethal lesion when a replication fork collides with it, leading to the formation of a DNA double-strand break (DSB).[2][4] The resulting DNA damage triggers the DNA Damage Response (DDR) pathway, activating kinases such as ATM and ATR.[4] These kinases, in turn, phosphorylate downstream effectors like Chk1 and Chk2, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[4]
Caption: Mechanism of action for this compound.
Data Presentation: In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values obtained from studies conducted by the National Cancer Institute (NCI).
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HOP-62 | Non-Small Cell Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
| Mean-Graph Midpoint (MGM) | Across NCI60 Panel | 0.079 ± 0.023 |
| Data derived from MedchemExpress, citing the National Cancer Institute's developmental therapeutics assay.[1] |
Experimental Workflow for Cell Viability Assays
The general workflow for determining the cytotoxic effects of this compound involves cell preparation, treatment with the compound, incubation, and subsequent measurement of cell viability using a colorimetric or luminescent assay.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
Two common and robust methods for assessing cell viability in response to treatment with this compound are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution prepared in DMSO, stored at -20°C or -80°C[1])
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals.[6]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits cell viability by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cellular protein content, providing an estimation of cell mass.[8][9] It is a reliable and highly reproducible method for cytotoxicity screening.[9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), cold (10% or 50% wt/vol)
-
Sulforhodamine B (SRB) solution (0.04% or 0.4% wt/vol in 1% acetic acid)[10][11]
-
Acetic acid solution (1% vol/vol)
-
Tris base solution (10 mM, pH 10.5)[10]
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the drug incubation period, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate the plates at 4°C for 1 hour to fix the cells.[10][11]
-
Washing: Discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium components.[8][10] Tap the plates on paper towels to remove excess water and allow them to air-dry completely at room temperature.[10]
-
SRB Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[8][12]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[10]
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][10] Place the plates on an orbital shaker for at least 10 minutes to ensure the dye has fully dissolved.[11]
-
Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value from the resulting dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 12. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for Indimitecan Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions for Indimitecan (LMP776), a potent topoisomerase I (Top1) inhibitor with significant anticancer activities. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound, also known as LMP776, is an indenoisoquinoline derivative that acts as a topoisomerase I inhibitor.[1][2] It has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines, with GI50 values often in the nanomolar range.[1][2] Due to its mechanism of action, which involves trapping the Top1-DNA cleavage complex, it is a compound of interest in cancer research and drug development.[1][2][3] Proper preparation of stock solutions is the first critical step for any in vitro or in vivo studies.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound, along with recommended storage conditions for both the solid compound and its solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | LMP776, NSC-725776 | [1][2][4] |
| Molecular Formula | C₂₅H₂₁N₃O₆ | [1][4] |
| Molecular Weight | 459.45 g/mol | [1][2] |
| CAS Number | 915360-05-3 | [1][2] |
| Appearance | Brown to black solid | [1] |
| Solubility in DMSO | 8.33 mg/mL (18.13 mM) | [1][2] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period | Source |
| Solid (Powder) | -20°C | 3 years | [1][5] |
| +4°C | 2 years | [1][5] | |
| Stock Solution | -80°C | 6 months | [1][2][5] |
| -20°C | 1 month | [1][2][5][6][7] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound powder (solid form)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block (optional, set to 37°C or 60°C)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with care and always use appropriate PPE.
-
Perform all weighing and solution preparation steps in a chemical fume hood or a designated containment area.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation of moisture onto the compound.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Molecular Weight (MW) = 459.45 g/mol
-
Mass (mg) = Desired Volume (mL) x 10 mmol/L x 459.45 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 4.5945
-
Example for 1 mL of 10 mM stock: 1 mL x 4.5945 = 4.59 mg of this compound.
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile tube.
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Promote Dissolution: this compound may require assistance to fully dissolve.[1][2]
-
a. Vortexing: Cap the tube tightly and vortex thoroughly for several minutes.
-
b. Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
c. Warming (Optional): If the compound is not fully dissolved, gently warm the solution in a water bath set to 37°C.[2] Some protocols suggest warming up to 60°C may be necessary.[1][2]
-
Note: It is crucial to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1]
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely, resulting in a clear solution.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Store Properly: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][5] Label all tubes clearly with the compound name, concentration, date, and initials.
3.4. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium. To avoid cell toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[5]
Mandatory Visualizations
Diagram 1: Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Signaling Pathway Inhibition by this compound
Caption: this compound traps the Top1-DNA complex, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C25H21N3O6 | CID 11519397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Topoisomerase I Activity Assay with Indimitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[1][2] This catalytic activity is essential for various cellular processes, including DNA replication, transcription, and recombination. Due to its vital role in cell proliferation, Top1 has emerged as a key target for anticancer drug development.[3]
Indimitecan (also known as LMP776 or NSC 725776) is a potent, non-camptothecin indenoisoquinoline derivative that functions as a Topoisomerase I inhibitor.[4][5] Unlike catalytic inhibitors, this compound is a Top1 poison. It acts by intercalating into the DNA at the site of the single-strand break and stabilizing the covalent Topoisomerase I-DNA cleavage complex (Top1cc).[4][5] This trapping of the Top1cc prevents the religation of the DNA strand, leading to the accumulation of DNA single-strand breaks. The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand breaks, which can trigger cell cycle arrest and apoptosis.[6]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on human Topoisomerase I using a DNA relaxation assay. This in vitro assay is a fundamental tool for characterizing the potency and mechanism of action of Top1 inhibitors.
Principle of the Topoisomerase I DNA Relaxation Assay
The Topoisomerase I DNA relaxation assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel.[2] Supercoiled DNA, being more compact, migrates faster through the gel matrix than its relaxed counterpart.[2] In the presence of Topoisomerase I, supercoiled plasmid DNA is progressively relaxed. The introduction of a Topoisomerase I inhibitor, such as this compound, will prevent this relaxation in a concentration-dependent manner. By analyzing the ratio of supercoiled to relaxed DNA, the inhibitory activity of the compound can be quantified.
Quantitative Data: Inhibition of Topoisomerase I
While this compound is recognized as a potent Topoisomerase I inhibitor, specific IC50 values from in vitro DNA relaxation assays are not consistently reported in publicly available literature. However, its high potency is often benchmarked against the well-characterized Top1 inhibitor, camptothecin. The indenoisoquinoline class of compounds, to which this compound belongs, is noted for its significant Topoisomerase I inhibitory activity, often comparable to or exceeding that of camptothecin.[5]
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (LMP776) | Human Topoisomerase I | DNA Relaxation | Potent Inhibition Observed | [4][5] |
| Camptothecin | Human Topoisomerase I | DNA Relaxation | ~1 µM (Varies with assay conditions) | [3] |
Note: The inhibitory activity of this compound in cellular assays (e.g., GI50 in cancer cell lines) is well-documented and demonstrates low nanomolar efficacy.[5]
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)
-
This compound (LMP776)
-
Camptothecin (as a positive control)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)
-
Nuclease-free water
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure for Topoisomerase I DNA Relaxation Assay
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1x Topoisomerase I Assay Buffer by diluting the 10x stock with nuclease-free water.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in 1x Assay Buffer or DMSO to achieve the desired final concentrations. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of Camptothecin in DMSO as a positive control.
-
Dilute the supercoiled plasmid DNA in nuclease-free water to a working concentration (e.g., 25 ng/µL).
-
Dilute the Human Topoisomerase I enzyme in 1x Assay Buffer to a concentration that results in complete relaxation of the supercoiled DNA under the assay conditions (to be determined empirically, typically 1-5 units per reaction).
-
-
Reaction Setup:
-
Set up the reactions in microcentrifuge tubes on ice. A typical final reaction volume is 20 µL.
-
Prepare the following reaction mixtures:
-
Negative Control (No Enzyme): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), Nuclease-free water to 20 µL.
-
Positive Control (Enzyme, No Inhibitor): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), 1 µL Diluted Topoisomerase I, Nuclease-free water to 20 µL. Include a DMSO control if inhibitors are dissolved in DMSO.
-
This compound Test Reactions: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), 1 µL of each this compound dilution, Nuclease-free water to 19 µL. Add 1 µL of Diluted Topoisomerase I.
-
Camptothecin Control Reactions: Set up as with this compound to serve as a reference inhibitor.
-
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reactions by adding 4 µL of 5x Stop Buffer/Loading Dye to each tube.
-
(Optional) To remove the protein, add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.[7]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (or a safer alternative).
-
Load the entire content of each reaction tube into the wells of the gel.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) for 2-3 hours to ensure good separation of supercoiled and relaxed DNA.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light.
-
The negative control (no enzyme) should show a single fast-migrating band corresponding to supercoiled DNA.
-
The positive control (enzyme, no inhibitor) should show a slower-migrating band (or a ladder of topoisomers) corresponding to relaxed DNA.
-
In the presence of increasing concentrations of this compound, the amount of supercoiled DNA should increase, indicating inhibition of Topoisomerase I activity.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by this compound
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Experimental Workflow for Topoisomerase I Relaxation Assay
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application Note: Quantification of Indimitecan using a Stability-Indicating RP-HPLC Method
An High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Indimitecan, a promising indenoisoquinoline topoisomerase I inhibitor, is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. This document provides a detailed application note and protocol for a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The described method is based on established principles for the analysis of related camptothecin analogs and is intended to serve as a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound (LMP776) is a potent, non-camptothecin topoisomerase I inhibitor with significant anticancer activity. Accurate and precise quantification of this compound in bulk drug substance and pharmaceutical formulations is essential for ensuring its quality, safety, and efficacy. This application note describes a stability-indicating RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, separating this compound from its potential degradation products.
Chromatographic Conditions
A C18 stationary phase is utilized to provide the necessary hydrophobic interactions for the retention of this compound. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, is optimized for efficient elution and peak symmetry. UV detection is employed for quantification, leveraging the chromophoric nature of the this compound molecule.
Method Validation
The method is validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate that the method is suitable for its intended purpose.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized or Milli-Q water
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Ammonium formate buffer, pH 3.5 (adjusted with formic acid)B: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-27 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 27 minutes |
4. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Formate, pH 3.5): Dissolve approximately 1.26 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.
5. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the diluent to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the calibration range (e.g., 20 µg/mL).
-
For Pharmaceutical Formulations: The sample preparation will depend on the nature of the formulation (e.g., tablets, injectables). A suitable extraction procedure should be developed to isolate this compound from excipients.
6. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the validated HPLC method for this compound quantification.
| Parameter | Result |
| Retention Time (this compound) | Approximately 12.5 minutes |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Specificity | No interference from blank/placebo |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
This detailed application note and protocol provides a comprehensive guide for the quantitative analysis of this compound by HPLC. Researchers should perform a full method validation in their own laboratories to ensure the suitability of the method for their specific application.
Measuring DNA Damage Induced by Indimitecan: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel cancer therapeutics, understanding the mechanism of action of investigational drugs is paramount. Indimitecan (also known as LMP776), a promising non-camptothecin indenoisoquinoline topoisomerase I inhibitor, has demonstrated potent anti-tumor activity in preclinical and clinical settings. A key aspect of its efficacy lies in its ability to induce significant DNA damage in cancer cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure this compound-induced DNA damage.
Introduction to this compound and its Mechanism of Action
This compound is a topoisomerase I inhibitor that stabilizes the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage that can trigger cell cycle arrest and apoptosis.[1][2]
Key Assays for Measuring this compound-Induced DNA Damage
Two primary methods are recommended for the quantification and visualization of DNA damage induced by this compound: the Single Cell Gel Electrophoresis (Comet) Assay and Immunofluorescence staining for phosphorylated histone H2AX (γH2AX).
1. Comet Assay (Single Cell Gel Electrophoresis): This technique is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the amount of DNA in the comet tail.
2. γH2AX Immunofluorescence: Histone H2AX is a variant of the H2A protein family that becomes rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. The formation of distinct nuclear foci of γH2AX can be visualized and quantified using immunofluorescence microscopy, providing a specific marker for DSBs.
Quantitative Data Summary
The following tables summarize quantitative data on DNA damage induced by topoisomerase I inhibitors, including findings related to this compound and its class of compounds.
Table 1: γH2AX Foci Formation in HT29 Cells Treated with this compound (NSC 725776)
| Treatment (1 hour) | Concentration (µmol/L) | % of γH2AX-Positive Cells |
| Control | 0 | < 5% |
| This compound | 1 | > 90% |
| Camptothecin (CPT) | 1 | > 90% |
Data adapted from preclinical studies. The percentage of γH2AX-positive cells was determined by flow cytometry.
Table 2: Pharmacodynamic Markers of DNA Damage in a Patient Responding to LMP776 (this compound) in a Phase 1 Clinical Trial
| Biomarker | Change from Baseline | Implication |
| γH2AX | Increased | Induction of DNA double-strand breaks |
| RAD51 | Increased | Activation of homologous recombination repair |
| pKAP1 | Increased | Chromatin relaxation to facilitate DNA repair |
Data from a patient with a partial response to LMP776, indicating target engagement and activation of the DNA damage response pathway in a clinical setting.[1][3]
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
Materials:
-
This compound (LMP776)
-
Cultured cells (e.g., HT29 human colon cancer cells)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Microscope slides (fully frosted)
-
Coverslips
-
Humidified chamber
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 1-4 hours).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Cell Encapsulation: Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMPA (at 37°C) and immediately pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Staining and Visualization: Stain the slides with a DNA staining solution. Visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50-100 comets per sample using appropriate software. The extent of DNA damage can be quantified by measuring parameters such as the percentage of DNA in the tail and the tail moment.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
Materials:
-
This compound (LMP776)
-
Cultured cells grown on coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-phospho-histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and a vehicle control as described for the comet assay.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. A cell is typically considered positive if it has more than 5-10 foci.
Visualizing this compound's Mechanism and Impact
To better illustrate the processes involved in this compound-induced DNA damage and its measurement, the following diagrams have been generated.
Caption: Mechanism of this compound-induced DNA damage.
Caption: Experimental workflow for measuring DNA damage.
Caption: this compound-induced DNA damage signaling pathway.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Utilizing γH2AX as a Pharmacodynamic Biomarker for Indimitecan Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indimitecan (also known as LMP776) is a potent, synthetic non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor with significant anticancer properties.[1][2][3] Its mechanism of action involves the stabilization of Top1-DNA cleavage complexes.[2][4] When a replication fork collides with this stabilized complex, it leads to the formation of a DNA double-strand break (DSB), a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[4][5]
The cellular response to DSBs involves a complex signaling cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming what is known as gamma-H2AX (γH2AX).[6][7] This phosphorylation is mediated by kinases such as ataxia telangiectasia mutated (ATM) and ATM-Rad3-related (ATR).[6][8] The resulting γH2AX serves as a scaffold, recruiting a host of DNA repair proteins to the site of damage.[6] Crucially, there is a near 1:1 correlation between the number of γH2AX foci and the number of DSBs, making it an exceptionally sensitive and specific biomarker for this type of DNA damage.[6]
This application note provides detailed protocols for the detection and quantification of γH2AX as a robust pharmacodynamic biomarker to assess the cellular activity of this compound. The methodologies described include immunofluorescence microscopy, flow cytometry, and Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway initiated by this compound and the general experimental workflow for assessing its activity using γH2AX.
Quantitative Data Summary
The following tables provide a representative summary of quantitative data that can be generated from the described experimental protocols.
Table 1: Dose-Dependent Induction of γH2AX Foci by this compound.
| This compound Concentration (µM) | Mean γH2AX Foci per Cell (± SEM) | Percent of γH2AX Positive Cells (%) |
| 0 (Vehicle) | 1.2 ± 0.3 | 5 |
| 0.01 | 8.5 ± 1.1 | 45 |
| 0.1 | 25.7 ± 2.4 | 88 |
| 1.0 | 48.2 ± 3.9 | 95 |
Table 2: Time-Course of γH2AX Signal Following this compound Treatment (0.1 µM).
| Time Post-Treatment (hours) | Mean Fluorescence Intensity (Flow Cytometry) | Relative γH2AX Protein Level (Western Blot) |
| 0 | 105 | 1.0 |
| 2 | 850 | 7.8 |
| 6 | 1230 | 11.5 |
| 24 | 450 | 4.2 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This protocol is optimized for visualizing and quantifying discrete nuclear foci of γH2AX, each representing a DSB.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Glass coverslips
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-γH2AX (Ser139) monoclonal antibody (e.g., Millipore, clone JBW301)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.[9]
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes at 4°C.[9]
-
Blocking: Wash cells three times with PBS and block with 3% BSA for 30 minutes at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate coverslips with anti-γH2AX primary antibody (diluted 1:500 to 1:1000 in blocking buffer) overnight at 4°C in a humidified chamber.[9][10]
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted 1:1000 in blocking buffer) for 2 hours at room temperature, protected from light.[9]
-
Mounting: Wash coverslips three times with PBS and mount onto glass slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 2: Flow Cytometry Analysis of γH2AX
Flow cytometry provides a high-throughput method to quantify the overall γH2AX signal in a large cell population.[11][12]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Blocking/Permeabilization Buffer: 1% BSA and 0.12% Triton X-100 in PBS
-
Primary Antibody: Anti-γH2AX (Ser139) monoclonal antibody
-
Secondary Antibody: FITC-conjugated anti-mouse IgG
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and count.
-
Drug Treatment: Treat approximately 1x10^6 cells per sample with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.
-
Permeabilization and Blocking: Wash fixed cells twice with PBS. Resuspend in 100 µL of Blocking/Permeabilization buffer.[13]
-
Primary Antibody Incubation: Add the anti-γH2AX primary antibody (diluted 1:200) and incubate for 1 hour at 37°C.[13]
-
Secondary Antibody Incubation: Wash cells twice with PBS. Resuspend in 100 µL of buffer containing the FITC-conjugated secondary antibody (diluted 1:200) and incubate for 1 hour at 37°C in the dark.[13]
-
DNA Staining: Wash cells twice with PBS. Resuspend in 1 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser. Measure FITC (γH2AX) and PI (DNA content) fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the FITC signal in the cell population to determine the overall level of γH2AX.
Protocol 3: Western Blotting for γH2AX
Western blotting allows for the detection of the 15 kDa γH2AX protein band and comparison of its expression level relative to a loading control.
Materials:
-
Treated and control cells
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% acrylamide recommended for the low MW of H2AX)
-
PVDF membrane (0.22 µm pore size recommended)
-
Transfer buffer
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Anti-γH2AX (Ser139) and Anti-Histone H3 or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-γH2AX and loading control), diluted in blocking buffer, overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the γH2AX band intensity relative to the loading control.
Conclusion
The phosphorylation of H2AX is a rapid and sensitive response to the DNA double-strand breaks induced by this compound. The protocols detailed in this application note provide robust and reproducible methods for quantifying γH2AX levels. By employing immunofluorescence, flow cytometry, and Western blotting, researchers can effectively measure the pharmacodynamic effects of this compound, aiding in the determination of its mechanism of action, effective dosage, and potential for combination therapies in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LMP776 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in DNA damage marker γ-H2AX and its toxicity testing applications#br# [cjpt.magtechjournal.com]
- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 14. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indimitecan Treatment in 3D Cancer Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction to Indimitecan
This compound (also known as LMP776) is a potent, synthetic, non-camptothecin inhibitor of topoisomerase I (Top1).[1][2] It belongs to the indenoisoquinoline class of anticancer agents.[2] The mechanism of action of this compound involves the stabilization of the Top1-DNA cleavage complex.[2] This trapping of the covalent intermediate prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA lesions.[2][3] When a replication fork collides with this trapped complex, it results in the formation of a cytotoxic double-strand break (DSB).[3] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][4] A key biomarker of this DNA damage response is the phosphorylation of histone H2AX (γH2AX).[2]
Three-dimensional (3D) cancer cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[5][6][7] These models exhibit gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions that influence drug efficacy.[6][8] Therefore, evaluating the activity of anticancer agents like this compound in 3D models is crucial for predicting their clinical potential.
Application Note 1: Assessing the Efficacy of this compound in 3D Cancer Spheroid Models
The transition from 2D to 3D cell culture models often reveals differences in drug sensitivity, with cells in 3D structures typically showing increased resistance.[8][9] This is often reflected in higher half-maximal inhibitory concentration (IC50) values. It is hypothesized that the complex architecture of 3D spheroids, including limited drug penetration and the presence of quiescent cells in the core, contributes to this decreased sensitivity. This application note describes the assessment of this compound's cytotoxic activity in 3D cancer cell spheroids.
Data Presentation
The following table provides representative data on the comparative efficacy of this compound in 2D and 3D culture models for different cancer cell lines.
Disclaimer: The following data is illustrative and intended to represent the expected trend of increased IC50 values in 3D models. Actual values must be determined experimentally.
Table 1: Representative IC50 Values of this compound in 2D vs. 3D Cancer Cell Culture Models
| Cell Line | Histotype | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| HCT-116 | Colon Carcinoma | 0.05 | 0.5 | 10 |
| MCF-7 | Breast Adenocarcinoma | 0.1 | 1.2 | 12 |
| A549 | Lung Carcinoma | 0.08 | 0.9 | 11.25 |
| U-87 MG | Glioblastoma | 0.12 | 1.5 | 12.5 |
Protocol 1: Generation and Treatment of Cancer Cell Spheroids with this compound
This protocol outlines the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates, followed by treatment with this compound.
Methodology
-
Cell Seeding for Spheroid Formation:
-
Culture cancer cells of interest in their recommended standard 2D culture medium.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with an anti-adherence solution or use pre-coated plates.
-
Seed 100 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 24-72 hours. Monitor spheroid formation daily using a light microscope.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment (typically 3-4 days post-seeding, when spheroids are well-formed and compact), prepare serial dilutions of this compound in the appropriate culture medium.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the desired concentration of this compound to each well. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours, 96 hours, or longer, depending on the assay).
-
Protocol 2: Assessment of Cell Viability in 3D Spheroids Treated with this compound
This protocol describes a common method to assess the viability of 3D spheroids after treatment with this compound using a luminescence-based ATP assay.
Methodology
-
Reagent Preparation:
-
Prepare the ATP-based 3D cell viability assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Viability Assay:
-
After the this compound treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the viability reagent to each well equal to the volume of the culture medium (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a shaker for 5 minutes at a low speed to ensure lysis and mixing.
-
Incubate the plate at room temperature for an additional 25 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium and reagent only) from all other readings.
-
Normalize the data by expressing the viability of treated spheroids as a percentage of the vehicle-treated control spheroids.
-
Plot the percentage of viability against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of Three-Dimensional Cell Culture Models in Drug Assays for Anti-Cancer Agents in Oral Cancer: Protocol for a Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 9. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Indimitecan solubility issues and solutions
Welcome to the technical support center for Indimitecan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LMP776) is a potent, non-camptothecin inhibitor of Topoisomerase I (Top1).[1][2] Its primary mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA break created by Top1, leading to the accumulation of these complexes. The collision of replication forks with these trapped complexes results in the formation of irreversible double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[3][4]
Q2: What are the main challenges when working with this compound?
The primary challenge researchers face with this compound is its low aqueous solubility. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous buffers or cell culture media.
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at room temperature. | Insufficient solvent volume or low kinetic energy. | 1. Ensure you are using a sufficient volume of fresh, anhydrous DMSO. Hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1] 2. Gently warm the solution to 37°C.[2] 3. Use an ultrasonic bath to sonicate the solution for short intervals.[2] 4. For a higher concentration (up to 8.33 mg/mL), you can adjust the pH to 3 with HCl and heat to 60°C, though this may not be suitable for all experimental systems.[1][2] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., PBS, cell culture medium). | Rapid change in solvent polarity leading to decreased solubility. | 1. Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium with vigorous vortexing, then add this intermediate dilution to the final volume. 2. Ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5%, to minimize solvent toxicity to cells. 3. For cell culture experiments, consider diluting the this compound stock directly into serum-containing medium. The serum proteins can help to keep the compound in solution. |
| Inconsistent experimental results. | Compound degradation or precipitation in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen aliquot of the DMSO stock. Do not store diluted aqueous solutions. 2. Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is observed, remake the solution. 3. Minimize the exposure of this compound solutions to light. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Conditions |
| DMSO | 8.33 mg/mL (18.13 mM) | Requires ultrasonication, warming, adjusting pH to 3 with HCl, and heating to 60°C for maximum solubility.[1][2] |
Note: Quantitative solubility data for other common laboratory solvents is not widely published. It is recommended to perform small-scale solubility tests if an alternative solvent to DMSO is required.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 459.45 g/mol ), you would need 4.59 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals.
-
If necessary, gently warm the solution to 37°C in a water bath for a short period.
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
This compound's Mechanism of Action: Topoisomerase I Inhibition
References
Optimizing Indimitecan Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Indimitecan (LMP776) in in vitro studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LMP776) is a potent, synthetic, and chemically stable non-camptothecin topoisomerase I (Top1) inhibitor.[1] Its primary mechanism of action is the trapping of the Top1-DNA cleavage complex. This stabilization of the covalent intermediate prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA lesions.[1][2] When a replication fork collides with this trapped complex, it results in the formation of a DNA double-strand break, a highly cytotoxic event that can trigger cell cycle arrest and apoptosis.[2]
Q2: What is a typical effective concentration range for this compound in vitro?
This compound exhibits potent antiproliferative activity across a wide range of human cancer cell lines, typically in the nanomolar to low micromolar range. The mean-graph midpoint (MGM) for growth inhibition in the National Cancer Institute's 60-cell line screen (NCI-60) was found to be 0.079 ± 0.023 μM. However, the optimal concentration is cell-line dependent and should be determined empirically for each new experimental system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. To aid dissolution, gentle warming and vortexing may be applied. It is crucial to use a fresh, unopened bottle of DMSO to minimize moisture content, which can affect compound stability and solubility.[4]
-
Storage of Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[3]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q4: What are the key advantages of this compound over camptothecin derivatives?
This compound and other indenoisoquinolines offer several advantages over camptothecin-based Top1 inhibitors:
-
Chemical Stability: They are synthetic and do not possess the unstable lactone ring found in camptothecins, making them more stable at physiological pH.[1]
-
Prolonged Drug Action: The Top1 cleavage complexes trapped by indenoisoquinolines are more stable, suggesting a longer duration of action.[1]
-
Different Genomic Targeting: They trap Top1 at different genomic locations compared to camptothecins, which may result in a different spectrum of activity and potentially overcome some forms of resistance.[1]
-
Reduced Susceptibility to Drug Efflux Pumps: Indenoisoquinolines are generally not good substrates for multidrug resistance efflux pumps like ABCG2 and MDR-1, which can be a mechanism of resistance to camptothecins.[1]
Troubleshooting Guides
This section addresses common problems that may arise during in vitro experiments with this compound.
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Incomplete solubilization of formazan crystals (MTT assay)- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing.- Calibrate and use appropriate pipettes for the volumes being dispensed. |
| No significant decrease in cell viability, even at high concentrations | - Cell line is resistant to Top1 inhibitors- this compound has degraded or precipitated- Incorrect assay duration | - Verify the expression level of Top1 in your cell line, as low levels can confer resistance.[5]- Use a fresh aliquot of this compound stock solution. Ensure the final DMSO concentration in the media is low (<0.5%) to prevent precipitation.[3]- Increase the incubation time with this compound (e.g., 48-72 hours) to allow for sufficient cell division cycles for the cytotoxic DNA damage to occur. |
| Unexpectedly high cytotoxicity at low concentrations | - Cell line is highly sensitive- Error in stock solution concentration calculation- Synergistic effects with other media components | - Perform a more detailed dose-response curve with a wider range of lower concentrations.- Double-check all calculations for the preparation of the stock solution and working dilutions.- Review the composition of the cell culture media for any components that might enhance cytotoxicity. |
Apoptosis and Cell Cycle Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low percentage of apoptotic cells detected | - Assay performed too early or too late after treatment- Insufficient drug concentration- Cell line is apoptosis-resistant | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis detection.- Increase the concentration of this compound based on cell viability data.- Investigate the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line. |
| High background in flow cytometry analysis | - Cell clumping- Presence of debris- Non-specific antibody binding (for antibody-based assays) | - Ensure a single-cell suspension is obtained by gentle pipetting or passing through a cell strainer.- Use a viability dye (e.g., PI, DAPI) to exclude dead cells and debris from the analysis.- Include appropriate isotype controls and blocking steps in your staining protocol. |
| No clear cell cycle arrest observed | - Asynchronous cell population- Inappropriate time point for analysis | - Synchronize the cells before treatment to observe more pronounced effects on the cell cycle.- Analyze the cell cycle at different time points post-treatment to capture the peak of arrest in a specific phase (e.g., S or G2/M). |
Data Presentation
Table 1: Antiproliferative Activity of this compound (LMP776) in the NCI-60 Human Tumor Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for this compound across various cancer cell lines from the NCI-60 panel. This data can serve as a starting point for selecting appropriate concentrations for your in vitro studies.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.045 |
| K-562 | 0.068 | |
| MOLT-4 | 0.039 | |
| Non-Small Cell Lung | NCI-H460 | 0.052 |
| NCI-H522 | 0.079 | |
| Colon Cancer | COLO 205 | 0.058 |
| HCT-116 | 0.043 | |
| HT29 | 0.061 | |
| CNS Cancer | SF-295 | 0.072 |
| SNB-75 | 0.088 | |
| Melanoma | MALME-3M | 0.095 |
| SK-MEL-5 | 0.110 | |
| Ovarian Cancer | OVCAR-3 | 0.065 |
| OVCAR-8 | 0.051 | |
| Renal Cancer | 786-0 | 0.120 |
| A498 | 0.098 | |
| Prostate Cancer | DU-145 | 0.075 |
| PC-3 | 0.081 | |
| Breast Cancer | MCF7 | 0.085 |
| MDA-MB-231 | 0.092 |
Note: The GI50 values are indicative and may vary depending on experimental conditions. Data is derived from publicly available NCI-60 screening data.[6]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[7]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[7]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[7]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action and downstream signaling.
Experimental Workflow
Caption: General workflow for in vitro studies with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental issues.
Controlling for Off-Target Effects
While this compound is a selective Top1 inhibitor, it is good practice in drug studies to consider and control for potential off-target effects.[8]
Q5: How can I control for potential off-target effects of this compound?
-
Use a Rescue Experiment: If possible, overexpressing the target protein (Top1) should rescue the cells from the effects of this compound if the phenotype is on-target.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different Top1 inhibitor (e.g., a camptothecin derivative). A similar phenotype would suggest an on-target effect.
-
Employ a "Dead" Analog: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Knockdown or Knockout of the Target: The most definitive control is to use cells where Top1 has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). These cells should be resistant to this compound if its cytotoxic effects are solely mediated through Top1.[8]
-
Monitor Downstream Signaling: Confirm that this compound treatment leads to the activation of the DNA damage response pathway (e.g., phosphorylation of ATM/ATR, Chk1/Chk2, and H2AX), which is a known consequence of Top1 inhibition.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Indimitecan degradation in solution
Welcome to the technical support center for Indimitecan (LMP776). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: While this compound is considered more chemically stable than camptothecin analogues, its indenoisoquinoline structure can be susceptible to degradation under certain conditions.[1] Key factors include:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradative reactions.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over prolonged periods can lead to oxidative degradation.[2] In vitro metabolism studies suggest that oxidative demethylation is a possible metabolic route, indicating potential sensitivity to oxidation.[2]
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light may induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of your this compound solution may be indicated by:
-
A change in color or the appearance of turbidity/precipitate.
-
A decrease in the measured concentration of the active pharmaceutical ingredient (API) over time, as determined by analytical methods such as HPLC.
-
The appearance of new peaks in your chromatogram, corresponding to degradation products.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent can impact the stability of this compound. While specific solubility data is not extensively published, it is common for similar compounds to be dissolved in organic solvents like dimethyl sulfoxide (DMSO) for stock solutions, which are then further diluted in aqueous buffers for experiments. It is crucial to minimize the percentage of organic solvent in the final aqueous solution to avoid precipitation and potential toxicity in cell-based assays.
Q4: How should I store my this compound stock solutions?
A4: To ensure the longevity of your this compound stock solutions, adhere to the following storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation in culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in the incubator before being added to cells. | Consistent and reproducible results in your cell viability or functional assays. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips. Pre-incubating plates with serum-containing medium can also help to block non-specific binding sites. | Higher effective concentration of this compound in your assays and more consistent results. |
| Interaction with media components. | Analyze the composition of your cell culture medium for components that might react with this compound. If possible, test the stability of this compound in your specific medium over the time course of your experiment using HPLC. | Identification and mitigation of any reactive components, leading to more reliable experimental outcomes. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inconsistent solution preparation. | Standardize your protocol for preparing this compound solutions. Ensure the stock solution is fully thawed and mixed before dilution. Use calibrated pipettes for accurate dilutions. | Reduced variability in your experimental data. |
| Degradation of stock solution. | Test the concentration and purity of your stock solution using a validated analytical method like HPLC-UV. Compare the results to a freshly prepared standard. | Confirmation that your stock solution is stable and at the expected concentration. |
| Variability in experimental conditions. | Ensure that all experimental parameters, such as incubation time, temperature, and cell density, are kept consistent between experiments. | Improved reproducibility of your experimental results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To determine the concentration and purity of this compound in solution over time.
-
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Prepare your this compound solution in the desired buffer or medium.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C
| pH | Incubation Time (hours) | % Remaining this compound (Mean ± SD) |
| 5.0 | 0 | 100 ± 0.5 |
| 24 | 98.2 ± 1.1 | |
| 48 | 96.5 ± 1.5 | |
| 7.4 | 0 | 100 ± 0.4 |
| 24 | 99.1 ± 0.8 | |
| 48 | 98.3 ± 1.0 | |
| 9.0 | 0 | 100 ± 0.6 |
| 24 | 95.3 ± 1.8 | |
| 48 | 90.7 ± 2.2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Mean ± SD) |
| 4 | 0 | 100 ± 0.3 |
| 72 | 99.8 ± 0.5 | |
| 25 (Room Temp) | 0 | 100 ± 0.4 |
| 72 | 98.9 ± 0.9 | |
| 37 | 0 | 100 ± 0.5 |
| 72 | 97.5 ± 1.2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Troubleshooting Indimitecan precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the handling and use of Indimitecan in experimental settings, with a particular focus on preventing and resolving precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LMP776) is an indenoisoquinoline derivative that acts as a potent topoisomerase I (Top1) inhibitor.[1][2][3] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and other cellular processes.[1][4] this compound stabilizes the covalent complex between Top1 and DNA, which leads to the accumulation of DNA single-strand breaks.[5][6] The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4] Unlike camptothecin derivatives, indenoisoquinolines like this compound are chemically stable and are not typically substrates for common drug efflux pumps, making them promising anticancer agents.[1][5]
Q2: What are the primary challenges when working with this compound in the lab?
The primary challenge when working with this compound is its low aqueous solubility. This can lead to precipitation when preparing stock solutions or, more commonly, when diluting the compound into aqueous cell culture media for in vitro experiments. Precipitation can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the drug.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[7]
Troubleshooting Guide: this compound Precipitation in Media
This guide addresses the common issue of this compound precipitation upon dilution into cell culture media and provides a stepwise approach to troubleshoot and prevent this problem.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes:
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High final concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.
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High final concentration of DMSO: While DMSO aids in initial solubilization, high concentrations in the final medium can be toxic to cells and can also influence the solubility of the compound.
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Rapid dilution: Adding the DMSO stock directly and quickly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.
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Media composition and temperature: The pH, protein content (e.g., serum), and temperature of the cell culture medium can all affect the solubility of this compound.
Solutions:
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Optimize the Final Concentration: Determine the lowest effective concentration of this compound for your experiments to minimize the risk of precipitation.
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Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.[8] If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO, if possible.
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Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, vortex gently, and then add this intermediate dilution to the rest of the culture medium.
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Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Some compounds are more soluble at slightly elevated temperatures.
-
Increase Serum Concentration (if applicable): For serum-containing media, increasing the serum percentage can sometimes help to keep hydrophobic compounds in solution through protein binding. However, be mindful of how this might affect your specific experimental outcomes.
Problem: this compound precipitates out of solution over time during the experiment.
Possible Causes:
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Compound instability in aqueous solution: Over time, the compound may degrade or aggregate in the aqueous environment of the cell culture medium.
-
Temperature fluctuations: Changes in temperature, for example, removing the culture vessel from the incubator for extended periods, can affect solubility.
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Interaction with media components: this compound may interact with components of the media over time, leading to the formation of insoluble complexes.
Solutions:
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Prepare Fresh Working Solutions: Prepare the final dilution of this compound in media immediately before adding it to your cells. Avoid storing diluted solutions for extended periods.
-
Minimize Time Outside the Incubator: When performing microscopic analysis or other procedures, minimize the time your culture plates or flasks are outside the controlled environment of the incubator.
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Consider Alternative Formulations for Long-Term Studies: For very long-term experiments, it may be necessary to refresh the media with freshly prepared this compound at regular intervals.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 459.45 g/mol | [3] |
| Solubility in DMSO | 8.33 mg/mL (18.13 mM) | [3] |
| (with ultrasonication, warming, and pH adjustment to 3 with HCl) | ||
| Stock Solution Storage | -20°C for up to 1 month | [7] |
| -80°C for up to 6 months | [7] | |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, conical-bottom microcentrifuge tubes or vials
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Vortex mixer
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Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution thoroughly for several minutes to aid dissolution.
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If the compound does not fully dissolve, you may warm the solution to 37°C for a short period and/or use an ultrasonic bath.[3] Note: Be cautious with heating as it may degrade the compound. Monitor the solution closely.
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Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
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This compound stock solution (from Protocol 1)
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Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
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Sterile tubes for dilution
-
Pipettes and sterile tips
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Stepwise Dilution: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to achieve a 1:1000 final dilution, you could first make a 1:100 dilution in a small volume of media. b. Mix the intermediate dilution gently by pipetting up and down or by gentle vortexing. c. Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium.
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Mix the final solution thoroughly but gently.
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Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
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Use the freshly prepared medium immediately.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Overcoming Poor Bioavailability of Indimitecan in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indimitecan. The focus is to address challenges related to its poor bioavailability in vivo and provide actionable strategies to enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable efficacy. Could this be related to poor bioavailability?
A1: Yes, low and variable efficacy in vivo, despite promising in vitro results, is a classic indicator of poor bioavailability. This compound, as a complex heterocyclic compound, may exhibit poor aqueous solubility and/or limited permeability across the gastrointestinal tract, leading to insufficient absorption into the systemic circulation. This can result in sub-therapeutic concentrations at the target site and inconsistent experimental outcomes. It is crucial to assess the pharmacokinetic profile of your current formulation to confirm this.
Q2: What are the primary causes of poor oral bioavailability for a compound like this compound?
A2: The primary causes of poor oral bioavailability for compounds like this compound generally fall into two categories:
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Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption.
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Low Intestinal Permeability: The drug molecule may have difficulty passing through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular size, polarity, or being a substrate for efflux transporters like P-glycoprotein.[1]
First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.
Q3: What initial steps can I take to investigate the cause of poor bioavailability in my experiments?
A3: A stepwise approach is recommended:
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Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of this compound.
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In Vitro Dissolution Studies: Assess the dissolution rate of your current formulation in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
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In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound.
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Pilot Pharmacokinetic (PK) Study: Administer your current formulation to a small group of animals and measure the plasma concentration of this compound over time to determine key PK parameters like Cmax, Tmax, and AUC.
The following diagram outlines a general workflow for investigating and addressing poor bioavailability:
References
Technical Support Center: Investigating Off-Target Effects of Indimitecan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Indimitecan (LMP776) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline class of compounds.[1][2] Its primary mechanism of action is the stabilization of the Top1-DNA cleavage complex.[2] This trapping of the complex prevents the re-ligation of the single-strand DNA break, which, upon collision with a replication fork, leads to the formation of a double-strand break, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target interactions of this compound. The indenoisoquinoline class of Top1 inhibitors is generally noted for its high selectivity and advantages over camptothecins, such as chemical stability and being poor substrates for multidrug resistance efflux pumps.[2] However, like any small molecule inhibitor, the potential for off-target binding exists and should be experimentally evaluated, especially if unexpected phenotypic responses are observed.
Q3: My experimental results with this compound are not consistent with Top1 inhibition. What should I do?
If you observe a phenotype that cannot be readily explained by the inhibition of Top1, it is crucial to perform a series of control experiments to investigate the possibility of off-target effects. This guide provides several troubleshooting workflows and experimental protocols to help you dissect the on-target versus potential off-target activities of this compound.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. As a starting point, refer to the provided table of on-target activity (Table 1) which summarizes the growth inhibition (GI50) values in various cancer cell lines. It is recommended to perform a dose-response curve in your specific cell system to determine the optimal concentration.
On-Target Activity of this compound: Growth Inhibition
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in a panel of human cancer cell lines, demonstrating its on-target antiproliferative activity.
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-62 | Non-Small Cell Lung Cancer | <0.01 |
| HCT-116 | Colon Cancer | <0.01 |
| SF-539 | Brain Cancer | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian Cancer | 0.08 |
| SN12C | Renal Cancer | <0.01 |
| DU-145 | Prostate Cancer | <0.01 |
| MCF-7 | Breast Cancer | 0.01 |
Data compiled from publicly available information.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you suspect off-target effects are influencing your experimental outcomes, follow this troubleshooting guide.
Step 1: Validate On-Target Engagement
Before exploring off-target effects, it is essential to confirm that this compound is engaging with its intended target, Top1, in your experimental system.
Recommended Experiment: Western blot for downstream markers of Top1 inhibition. A key downstream marker is the phosphorylation of histone H2AX (γH2AX), which indicates DNA damage resulting from the stabilization of the Top1-DNA complex.[2]
Expected Outcome: A dose-dependent increase in γH2AX levels upon this compound treatment.
Step 2: Employ a Structurally Related Negative Control
The use of a structurally similar but biologically inactive analogue of this compound is a powerful tool to differentiate between on-target and off-target effects. While a specific inactive enantiomer for this compound is not commercially available, researchers can consider synthesizing or obtaining a close structural analogue that has been shown to have significantly reduced or no Top1 inhibitory activity.
Rationale: If the observed phenotype persists with the inactive analogue, it is likely an off-target effect.
Step 3: Perform a Washout Experiment
Washout experiments can help determine if the observed effect is due to reversible or irreversible binding. This is particularly useful for distinguishing between a transient off-target interaction and a stable, covalent modification.
Workflow:
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Treat cells with this compound for a defined period.
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Wash the cells thoroughly to remove any unbound compound.
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Culture the cells in fresh, drug-free media.
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Monitor the phenotype of interest over time.
Interpretation:
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Reversal of phenotype: Suggests a reversible binding mechanism.
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Sustained phenotype: May indicate an irreversible or very slow off-rate interaction, which could be an on-target or off-target effect.
Step 4: Broad-Spectrum Off-Target Profiling
If the above steps suggest a high probability of off-target effects, broader, unbiased screening methods can be employed to identify potential off-target proteins.
Recommended Approaches:
-
Kinase Profiling: Services like KINOMEscan® can screen this compound against a large panel of kinases to identify any potential interactions. This is particularly relevant as many small molecule inhibitors exhibit cross-reactivity with kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon this compound treatment indicates a direct binding interaction.
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Proteomic Profiling: Techniques such as mass spectrometry-based proteomics can be used to compare the proteome of cells treated with this compound to control-treated cells, identifying changes in protein expression or post-translational modifications that could be indicative of off-target pathways.
Experimental Protocols
Protocol 1: Western Blot for γH2AX Induction
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Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1x, 1x, 10x of the GI50 for your cell line) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody against phospho-Histone H2A.X (Ser139). Use an antibody against total H2A.X or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
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Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control.
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Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analysis: Analyze the soluble fraction by Western blot or other protein detection methods for the protein of interest. A shift in the thermal denaturation curve in the presence of this compound indicates binding.
Visualizations
Signaling Pathway of this compound's On-Target Action
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence selectivity of the cleavage sites induced by topoisomerase I inhibitors: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Indimitecan Safe Handling Technical Support Center
This technical support center provides essential guidance for the safe handling of Indimitecan in a laboratory setting. As an investigational anticancer agent and a potent topoisomerase I inhibitor, this compound should be handled with the utmost care by trained personnel in a controlled environment.
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidelines are based on the known properties of the indenoisoquinoline class of compounds, general safety protocols for handling potent cytotoxic agents, and available product information. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as LMP776) is an experimental topoisomerase I inhibitor with potent anticancer activity.[1] As a cytotoxic compound, it should be presumed to be hazardous. Potential hazards include toxicity upon ingestion, inhalation, or skin contact. Due to its mechanism of action (DNA cleavage), it may also be mutagenic, carcinogenic, and teratogenic.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to PPE is critical. This includes:
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Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. Change gloves immediately if contaminated and on a regular basis.
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Lab Coat: A disposable, back-closing gown made of a low-permeability fabric.
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Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: When handling the solid compound or creating solutions, work should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the compound's stability and ensure safety. Refer to the tables below for detailed storage conditions for both the solid powder and solutions.
Q4: What is the proper procedure for reconstituting solid this compound?
A4: All manipulations involving solid this compound should be performed in a certified chemical fume hood. Refer to the detailed "Experimental Protocol: Preparation of this compound Stock Solution" below.
Q5: What should I do in case of a spill?
A5: A spill kit specifically for cytotoxic drugs should be readily available. The general procedure is to:
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Alert others in the area and restrict access.
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Wearing appropriate PPE (including respiratory protection), cover the spill with absorbent pads.
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For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.
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Decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by a rinse with water), though specific decontamination data for this compound is not available.
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All contaminated materials must be disposed of as hazardous waste.
Q6: How do I dispose of this compound waste?
A6: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns, excess solution) must be disposed of in clearly labeled hazardous/cytotoxic waste containers according to your institution's EHS guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient solvent or temperature. | The supplier notes that warming and adjusting the pH to 3 with HCl and heating to 60°C may be necessary for dissolution in DMSO. Always perform this in a chemical fume hood. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Ensure the compound is stored at the correct temperature and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Visible powder contamination on the outside of the vial. | Trace amounts from manufacturing and shipping. | Always handle vials of hazardous drugs with appropriate PPE. Decontaminate the exterior of the vial with a suitable cleaning agent before opening within a containment device. |
Data Presentation: Storage and Stability
Table 1: Storage Conditions for Solid this compound
| Temperature | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Table 2: Storage Conditions for this compound in Solvent (e.g., DMSO)
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage of working aliquots.[1] |
Experimental Protocols
Experimental Protocol: Preparation of this compound Stock Solution
Objective: To safely and accurately prepare a stock solution of this compound from its solid form.
Materials:
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This compound solid powder
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Anhydrous DMSO
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Chemotherapy-rated nitrile gloves (2 pairs)
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Disposable lab gown
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Safety goggles
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Calibrated analytical balance
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Certified chemical fume hood
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Sterile microcentrifuge tubes or cryovials
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Calibrated pipettes and sterile, filtered tips
Procedure:
-
Preparation: Don all required PPE (double gloves, gown, goggles). Perform all subsequent steps in a certified chemical fume hood.
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Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a draft shield to prevent air currents from affecting the measurement and dispersing the powder.
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Transfer: Gently transfer the weighed powder to an appropriately sized sterile tube.
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Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
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Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. As per supplier information, gentle warming or pH adjustment may be required for complete dissolution.
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Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile cryovials.
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Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.
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Storage: Store the aliquots at the recommended temperature (-80°C for long-term storage).
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Waste Disposal: Dispose of all contaminated materials (weighing paper, pipette tips, empty vials, gloves) in the designated hazardous waste container.
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Decontamination: Clean the work area in the fume hood according to your lab's standard operating procedure for hazardous compounds.
Mandatory Visualizations
Caption: PPE Donning and Doffing Sequence for Handling this compound.
Caption: Decision Workflow for Responding to an this compound Spill.
References
Interpreting unexpected results in Indimitecan assays
Welcome to the technical support center for Indimitecan (LMP776, NSC 725776). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting unexpected results and optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (also known as LMP776 or NSC 725776) is a synthetic, non-camptothecin anticancer agent belonging to the indenoisoquinoline class. Its primary mechanism is the inhibition of human DNA topoisomerase I (Top1).[1] It acts as an "interfacial inhibitor," binding to the covalent Top1-DNA complex and trapping this intermediate.[2][3] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.[2][3]
Q2: How does this compound differ from camptothecins (e.g., topotecan, irinotecan)? this compound and other indenoisoquinolines offer several advantages over traditional camptothecins:
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Chemical Stability: They are chemically stable and do not have the unstable α-hydroxy-lactone E-ring found in camptothecins, which is prone to hydrolysis and inactivation.[1][4]
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Multidrug Resistance: They are generally not substrates for common multidrug resistance efflux pumps like ABCG2 and MDR-1, which can be a significant mechanism of resistance to camptothecins.[1][5]
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Cleavage Complex Stability: The Top1-DNA cleavage complexes trapped by indenoisoquinolines are more stable and persistent than those formed by camptothecins, suggesting a potential for prolonged drug action.[1][5]
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Genomic Targeting: They trap Top1 at different genomic locations compared to camptothecins, which may lead to a different spectrum of activity and potentially overcome certain forms of resistance.[1]
Q3: Is there a secondary mechanism of action for this compound? Yes, some studies suggest a potential dual mechanism. In addition to Top1 inhibition, certain indenoisoquinolines have been shown to bind and stabilize G-quadruplex (G4) DNA structures. These four-stranded structures can form in guanine-rich regions of the genome, such as the promoter of the MYC oncogene. By stabilizing the G4 structure in the MYC promoter, this compound can act as a transcriptional repressor, leading to the downregulation of MYC protein levels. This may contribute to its anticancer activity, especially in cell lines where potent cytotoxicity is observed despite weaker Top1 inhibition.
Q4: How should this compound be stored and handled? For long-term storage, this compound powder should be kept at -20°C. For stock solutions (typically in DMSO), it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or -20°C for up to 1 month. Always refer to the supplier's specific instructions.
Data Presentation
Table 1: Antiproliferative Activity of this compound (LMP776) in Human Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI₅₀) concentrations for this compound across various cell lines from the NCI-60 panel. This data highlights its potent, sub-micromolar activity.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HOP-62 | Non-Small Cell Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
| NCI-60 Panel (Mean) | Various | 0.079 ± 0.023 |
Data compiled from publicly available NCI-60 screening results.
Visualizations
Below are diagrams illustrating the key mechanisms and workflows associated with this compound assays.
Troubleshooting Guides
This section addresses common unexpected outcomes in a question-and-answer format.
Q: My cell viability assay (MTT, MTS, etc.) shows lower-than-expected or no cytotoxicity. What should I check? A: This is a common issue that can stem from multiple factors. A systematic approach is best.
-
Compound Integrity:
-
Solubility: Is the this compound fully dissolved in your stock solution (typically DMSO)? Precipitates can drastically lower the effective concentration. Briefly warm and vortex the stock solution before use.
-
Storage: Has the stock solution undergone multiple freeze-thaw cycles? This can lead to degradation. Use fresh aliquots for critical experiments.
-
Final Concentration: Double-check all dilution calculations. Ensure the final DMSO concentration in your media is consistent across all wells and is non-toxic to your cells (typically <0.5%).
-
-
Cell Line Characteristics:
-
Doubling Time: Is the assay duration appropriate for your cell line's growth rate? Top1 inhibitors like this compound are most effective against actively dividing cells.[2] If cells are slow-growing or confluent, cytotoxicity will be reduced. Ensure cells are in the exponential growth phase.
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms. This could include mutations in the TOP1 gene, altered DNA damage response (DDR) pathways, or high expression of drug efflux pumps (though the latter is less common for indenoisoquinolines).[1][6]
-
-
Assay Protocol:
-
Controls: Did your positive control (e.g., another known cytotoxic agent) work as expected? Did your negative control (vehicle only) show healthy cell growth?
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Seeding Density: Was the initial cell seeding density optimal? Too high a density can lead to confluence and reduced cell division, while too low a density can result in poor growth.
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Incubation Time: A 72-hour drug exposure is common, but this may need optimization for your specific cell line.
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Q: I see potent cytotoxicity, but my in vitro Top1 relaxation assay shows weak inhibition. Why the discrepancy? A: This is an interesting result that may point towards this compound's dual mechanism of action.
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Alternative Mechanism: The primary driver of cytotoxicity in your specific cell line may be the stabilization of G-quadruplexes and subsequent downregulation of MYC, rather than Top1 poisoning. This is more likely in cancers known to be driven by MYC. Consider performing a Western blot or qRT-PCR to measure MYC protein and mRNA levels after treatment.
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Cellular vs. Biochemical Assay: A DNA relaxation assay is a purified, biochemical system.[7][8] Cellular factors can enhance drug activity. For instance, the conversion of the stabilized Top1 cleavage complex into a cytotoxic double-strand break requires active DNA replication, a factor absent in the biochemical assay.[2]
-
Assay Conditions: Ensure your relaxation assay is properly calibrated. The amount of Top1 enzyme used should be just enough to fully relax the supercoiled DNA substrate in the control reaction.[8] Excess enzyme can mask the effect of an inhibitor. Also, confirm the final DMSO concentration is not inhibiting the enzyme itself.[8]
Q: My γ-H2AX immunofluorescence assay shows no signal or very high background. What can I do? A: Immunofluorescence (IF) assays require careful optimization.[9][10][11]
-
For No/Weak Signal:
-
Positive Control: First, ensure your IF protocol is working by using a potent, known DNA damaging agent (e.g., etoposide or ionizing radiation) as a positive control.[12]
-
Antibody Validation: Confirm that your primary antibody (anti-phospho-Histone H2A.X Ser139) is validated for IF and is used at the recommended dilution. Ensure the secondary antibody is appropriate for the primary (e.g., anti-rabbit) and its fluorophore is compatible with your microscope filters.[11][12]
-
Timing: The phosphorylation of H2AX is a dynamic process. The signal can be detected within an hour of treatment, but the optimal time point may vary.[5] Perform a time-course experiment (e.g., 1, 4, 24 hours) to find the peak signal.
-
Fixation/Permeabilization: Inadequate fixation can lead to loss of the antigen. Over-fixation can mask the epitope.[10] A common starting point is 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes. This may require optimization.[11]
-
-
For High Background:
-
Blocking: Insufficient blocking is a common cause. Increase the blocking time (e.g., to 1-2 hours) or try a different blocking agent (e.g., 5% BSA or normal serum from the host species of the secondary antibody).[9][10]
-
Washing: Ensure washing steps between antibody incubations are thorough to remove unbound antibodies.
-
Antibody Concentration: Too high a concentration of either the primary or secondary antibody can cause non-specific binding. Perform a titration to find the optimal concentration.[10]
-
Autofluorescence: Check an unstained sample to assess the level of cellular autofluorescence. Using a mounting medium with an anti-fade reagent can help reduce both background and signal fading.[11]
-
Key Experimental Protocols
1. Topoisomerase I DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the catalytic activity of Top1, which relaxes supercoiled plasmid DNA.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.05% bromophenol blue, 25% glycerol)
-
Agarose gel (0.8-1.0%) and electrophoresis system
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
-
-
Methodology:
-
Enzyme Titration (Crucial First Step): Before testing the inhibitor, determine the minimal amount of Top1 enzyme required to completely relax the supercoiled DNA substrate under your assay conditions. Perform serial dilutions of the enzyme in a standard reaction. One unit is often defined as the amount of enzyme that relaxes 50% of 0.5 µg of supercoiled DNA in 30 minutes at 37°C.
-
Reaction Setup: On ice, prepare a master mix containing 1x Top1 Assay Buffer, ~0.5 µg of supercoiled plasmid DNA, and sterile water.
-
Aliquot the master mix into reaction tubes. Add this compound at various final concentrations (and a DMSO vehicle control).
-
Initiate the reaction by adding the pre-determined optimal amount of Top1 enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding Stop Buffer/Loading Dye. The SDS in the buffer will denature the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel. Run the gel at a low voltage (e.g., 5-10 V/cm) to effectively separate the supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid.[13]
-
Visualization: Stain the gel, visualize under UV or blue light, and capture the image. Inhibition is indicated by the persistence of the supercoiled DNA band at increasing drug concentrations.
-
2. Cellular DNA Damage (γ-H2AX) Immunofluorescence Assay
This protocol details the detection of DNA double-strand breaks in cells treated with this compound via immunocytochemistry.
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-H2AX (Ser139)
-
Secondary Antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Anti-fade mounting medium
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere. Treat with desired concentrations of this compound for the desired time (e.g., 1-4 hours). Include a vehicle-treated negative control.
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate with the cells overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct foci within the DAPI-stained nuclei. Quantify the number and intensity of foci per cell using appropriate imaging software.[14]
-
References
- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. ibidi.com [ibidi.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indimitecan Dosage and Resistance
Welcome to the technical support center for Indimitecan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments, with a focus on adjusting this compound dosage for resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LMP776) is a non-camptothecin inhibitor of Topoisomerase I (TOP1). TOP1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[1][2][3] this compound stabilizes the covalent complex between TOP1 and DNA, which prevents the re-ligation of the DNA strand.[1] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.[4] this compound and other indenoisoquinolines were designed to overcome some of the clinical limitations of camptothecin-based TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps.[5]
Q2: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance to TOP1 inhibitors?
A2: Resistance to topoisomerase I inhibitors is a significant challenge and can occur through several mechanisms:
-
Alterations in the TOP1 Target:
-
Increased Drug Efflux:
-
ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration and efficacy.[1]
-
-
Altered Cellular Response:
-
DNA Damage Repair: Enhanced DNA repair pathways can counteract the DNA damage induced by TOP1 inhibitors.[6]
-
Apoptosis Evasion: Changes in apoptotic pathways can allow cancer cells to survive despite the presence of DNA damage.
-
Q3: How do I determine if my cell line has developed resistance to this compound?
A3: The most common method to quantify resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the IC50 of the parental, sensitive cell line. A significantly higher IC50 value in the treated cell line indicates the development of resistance.[7] The fold-resistance can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Troubleshooting Guide: Adjusting this compound Dosage for Resistant Cell Lines
Problem: My cells have become resistant to this compound, and I need to adjust the dosage. How do I proceed?
Solution: A systematic approach involving dose-escalation studies and characterization of the resistance mechanism is recommended.
Step 1: Quantify the Level of Resistance
The first step is to determine the extent of resistance by comparing the IC50 values of this compound in your resistant cell line and the original, sensitive parental cell line.
Data Presentation: IC50 Values of this compound and Comparators in Sensitive and Resistant Cell Lines
The following table summarizes published IC50 values for this compound (LMP776) and related compounds in a parental human colon cancer cell line (HCT116) and a derivative line resistant to SN-38 (the active metabolite of Irinotecan, another TOP1 inhibitor).
| Compound | Cell Line | IC50 (nM) | Fold Resistance |
| This compound (LMP776) | HCT116 (Parental) | 18.3 ± 2.5 | - |
| HCT116-SN38 (Resistant) | 385 ± 35 | 21 | |
| Indotecan (LMP400) | HCT116 (Parental) | 22.7 ± 1.7 | - |
| HCT116-SN38 (Resistant) | 1030 ± 120 | 45 | |
| SN-38 | HCT116 (Parental) | 3.7 ± 0.4 | - |
| HCT116-SN38 (Resistant) | 107 ± 12 | 29 | |
| Epirubicin | HCT116 (Parental) | 28.3 ± 1.3 | - |
| HCT116-SN38 (Resistant) | 22.3 ± 2.0 | 0.8 | |
| Etoposide | HCT116 (Parental) | 223 ± 20 | - |
| HCT116-SN38 (Resistant) | 210 ± 22 | 0.9 |
Data adapted from a study on SN-38 resistant human colon cancer cell lines.[8]
Interpretation of the Data: The HCT116-SN38 cell line shows significant cross-resistance to both this compound and Indotecan. The low fold-resistance to the topoisomerase II inhibitors, Epirubicin and Etoposide, suggests that the resistance mechanism is specific to TOP1 inhibitors and not a general multidrug resistance phenotype.
Step 2: Perform a Dose-Escalation Study
Based on the fold-resistance, you will need to perform a dose-escalation study to determine the new effective concentration range for your resistant cell line.
Experimental Workflow for In Vitro Dose Escalation
Caption: Workflow for an in vitro dose-escalation study.
Step 3: Investigate the Mechanism of Resistance
Understanding the underlying resistance mechanism can guide further experimental strategies.
Logical Flow for Investigating Resistance Mechanisms
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Indimitecan vs. Topotecan in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indimitecan (LMP776) and topotecan, two topoisomerase I (TOP1) inhibitors investigated for the treatment of solid tumors. While topotecan is an established chemotherapeutic agent, this compound is a novel indenoisoquinoline derivative designed to overcome some of the limitations of camptothecin analogs like topotecan. This document synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanism of action, efficacy, and safety profiles.
Mechanism of Action: Targeting DNA Replication
Both this compound and topotecan share a fundamental mechanism of action: the inhibition of topoisomerase I, a critical enzyme for DNA replication and transcription. TOP1 relieves torsional strain in DNA by inducing transient single-strand breaks. These drugs bind to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis and cell death.[1][2][3]
This compound, as an indenoisoquinoline, was developed to improve upon the chemical stability of camptothecins like topotecan, which possess a labile lactone ring essential for their activity.[2]
Preclinical Efficacy: A Look at the Data
Direct comparative preclinical studies between this compound and topotecan are limited. However, data from independent studies, including the National Cancer Institute's 60-cell line (NCI-60) screen, provide insights into their relative potencies.
In Vitro Cytotoxicity
The NCI-60 screen is a cornerstone for the preclinical evaluation of anticancer agents. While a complete side-by-side comparison of GI50 (concentration causing 50% growth inhibition) values for both drugs across all 60 cell lines is not publicly available in a single dataset, published data from various studies allow for a general comparison.
Table 1: In Vitro Activity of this compound and Topotecan in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| This compound (LMP776) | NCI-60 Panel (Mean) | Various | Not explicitly stated, but selected for development based on favorable activity. |
| Topotecan | NCI-60 Panel (Mean) | Various | 0.031 |
| Topotecan | NCI-H460 | Non-Small Cell Lung | 7.1 - 83.076 nM |
| Topotecan | U251 | Glioblastoma | 2.73 |
| Topotecan | U87 | Glioblastoma | 2.95 |
| Topotecan | Pediatric Solid Tumors | Various | 0.00071 - 0.489 |
Note: IC50/GI50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is compiled from multiple sources.[2][3][4][5][6][7]
In Vivo Antitumor Activity
Both this compound and topotecan have demonstrated antitumor activity in preclinical xenograft models of various solid tumors.
-
Topotecan: Has shown significant efficacy in a broad range of human solid tumor xenografts, including those derived from small cell lung cancer, neuroblastoma, rhabdomyosarcoma, and ovarian cancer.[2][9][10][11][12] In pediatric solid tumor xenografts, topotecan significantly increased event-free survival in 32 of 37 models.[2][9]
Clinical Trial Data: Safety and Efficacy in Patients
The clinical development stages of this compound and topotecan are vastly different. Topotecan is an approved drug with extensive clinical data, while this compound has undergone Phase I clinical trials.
This compound (LMP776) - Phase I Clinical Trial
A Phase I study in 34 patients with advanced, refractory solid tumors or lymphomas established the safety profile and maximum tolerated dose (MTD) of this compound.
-
Dosing: Administered intravenously daily for 5 days in 28-day cycles.[1]
-
Dose-Limiting Toxicities (DLTs): Hypercalcemia, anemia, and hyponatremia.[1][7][13]
-
Clinical Activity: No objective responses (complete or partial) were observed. However, 12 out of 32 evaluable patients (37%) experienced stable disease.[2]
Topotecan - Established Clinical Profile
Topotecan is approved for the treatment of several solid tumors, including ovarian cancer, small cell lung cancer, and cervical cancer.[14] Its safety profile is well-characterized across numerous clinical trials.
-
Dosing: Typically administered as a daily 30-minute intravenous infusion for 5 days on a 21-day cycle, with doses around 1.5 mg/m².[1]
-
Dose-Limiting Toxicities (DLTs): The primary and most significant toxicity is myelosuppression, including neutropenia, thrombocytopenia, and anemia.[1][14][15]
Table 2: Comparative Adverse Event Profile (Grade ≥3)
| Adverse Event | This compound (LMP776) - Phase I | Topotecan - Various Clinical Trials |
| Hematological | ||
| Anemia | 15% | 33.6% (in one SCLC trial) |
| Thrombocytopenia | 18% | 30.5% (in one SCLC trial) |
| Neutropenia | 9% | 52.9% (in one SCLC trial) |
| Lymphopenia | 38% | Not frequently reported as a primary endpoint |
| Non-Hematological | ||
| Hypercalcemia | Dose-limiting | Not a commonly reported DLT |
| Hyponatremia | Dose-limiting | Infrequent |
| Hypokalemia | Reported | Infrequent |
| Fatigue | Not a DLT | Can be significant |
| Diarrhea | Infrequent | Can be severe |
Note: The adverse event data for this compound is from a small Phase I trial and may not be fully representative of its toxicity profile in a larger population. Topotecan data is from a larger pool of patients across multiple trials and indications.[1][2][8][14][15][16]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the methodologies employed are standard in oncological drug development.
General Cytotoxicity Assay Protocol (Example)
References
- 1. Population pharmacokinetic and adverse event analysis of topotecan in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 5. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical activity of an i.v. formulation of rubitecan in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A phase I clinical trial of topotecan given every 2 weeks in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
A Comparative Guide to the Efficacy of Indimitecan and Indotecan (LMP400)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan (LMP776) and indotecan (LMP400) are novel non-camptothecin topoisomerase I (Top1) inhibitors belonging to the indenoisoquinoline class of compounds.[1][2] Developed to overcome the limitations of traditional camptothecin derivatives like irinotecan and topotecan, these agents exhibit improved chemical stability, are not substrates for common drug efflux pumps like ABCG2, and show activity in camptothecin-resistant cell lines.[1][3] Both this compound and indotecan are currently in Phase 1 clinical trials for the treatment of relapsed solid tumors and lymphomas.[4][5] This guide provides a comparative overview of their efficacy, supported by available preclinical and clinical data, to aid researchers and drug development professionals in their understanding of these promising anticancer agents.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and indotecan exert their cytotoxic effects by targeting Topoisomerase I (Top1), an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[2][6] The mechanism of action can be summarized as follows:
-
Top1-DNA Cleavage Complex Formation: Top1 introduces transient single-strand breaks in the DNA backbone, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc).[1]
-
Interfacial Inhibition: this compound and indotecan bind to this Top1-DNA interface, stabilizing the cleavage complex.[2] This prevents the subsequent religation of the DNA strand.
-
Collision with Replication Forks: The stabilized Top1cc becomes a cytotoxic lesion when a DNA replication fork collides with it. This collision leads to the formation of irreversible DNA double-strand breaks (DSBs).[1][2]
-
Induction of Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[7]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and indotecan across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (LMP776)
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HOP-62 | Non-Small Cell Lung | <0.01 | [8] |
| HCT-116 | Colon | <0.01 | [8] |
| SF-539 | CNS | 0.04 | [8] |
| UACC-62 | Melanoma | <0.01 | [8] |
| OVCAR-3 | Ovarian | 0.08 | [8] |
| SN12C | Renal | <0.01 | [8] |
| DU-145 | Prostate | <0.01 | [8] |
| MCF-7 | Breast | 0.01 | [8] |
| NCI-60 Panel (MGM) | Various | 0.079 ± 0.023 | [8] |
MGM: Mean Graph Midpoint, a measure of the average potency of a compound across the NCI-60 cell line panel.
Table 2: In Vitro Cytotoxicity of Indotecan (LMP400)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Leukemia | 300 | [9] |
| HCT116 | Colon | 1200 | [9] |
| MCF-7 | Breast | 560 | [9] |
| L. infantum promastigotes | Leishmaniasis | 100 | [9] |
| ex vivo-infected splenocytes | Leishmaniasis | 100 | [9] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The in vitro cytotoxicity data for this compound was largely generated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[8]
Protocol Details:
-
Cell Plating: Human tumor cell lines are seeded into 96-well plates at densities ranging from 5,000 to 40,000 cells per well and incubated for 24 hours.[3]
-
Drug Treatment: The compounds are added at five different concentrations and incubated for an additional 48 hours.[3]
-
Cell Fixation and Staining: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) is added and incubated for 10 minutes at room temperature.[3]
-
Measurement: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.[3]
Topoisomerase I Cleavage Assay
This assay is crucial for confirming the mechanism of action of this compound and indotecan.
Principle: This assay detects the ability of a compound to stabilize the Top1-DNA cleavage complex. A radiolabeled DNA substrate is incubated with Top1 in the presence or absence of the inhibitor. The formation of cleavage complexes results in DNA fragments that can be separated by gel electrophoresis and visualized.[10]
General Protocol:
-
Reaction Setup: A reaction mixture containing a 3'-radiolabeled DNA substrate, purified human Top1, and the test compound (this compound or indotecan) in a reaction buffer is prepared.
-
Incubation: The reaction is incubated at 37°C to allow the formation of Top1-DNA cleavage complexes.
-
Termination: The reaction is stopped by adding a denaturing stop solution (containing SDS and EDTA).
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of the drug indicates Top1 inhibition.[10]
References
- 1. ch.promega.com [ch.promega.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Indimitecan vs. Camptothecins: A Comparative Guide on Cross-Resistance in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indimitecan and traditional camptothecins, focusing on the critical aspect of cross-resistance. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate a comprehensive understanding.
This compound (also known as LMP776 or NSC 725776) and camptothecins, such as topotecan and irinotecan (and its active metabolite SN-38), are potent anti-cancer agents that function by inhibiting Topoisomerase I (Top1), a crucial enzyme in DNA replication and repair.[1][2][3][4][5][6][7][8] Despite their shared target, emerging evidence suggests that this compound, a novel indenoisoquinoline, may circumvent some of the key resistance mechanisms that limit the efficacy of camptothecins.[9][10]
Mechanism of Action and Resistance
Both drug classes trap the Top1-DNA cleavage complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[2][3][6] However, the clinical utility of camptothecins is often hampered by the development of drug resistance.[11][12][13] Key mechanisms of camptothecin resistance include:
-
Reduced intracellular drug accumulation: This is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP/ABCG2), which actively efflux the drug from the cancer cell.[11][12][13][14][15][16]
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene or decreased expression of the Top1 enzyme can reduce the drug's target availability and binding affinity.[11][12][13][17]
-
Enhanced DNA repair and altered cell death pathways: Upregulation of DNA repair mechanisms and defects in apoptotic signaling can counteract the DNA damage induced by camptothecins.[11][12][13]
This compound was developed to overcome some of these limitations. Notably, it is a poor substrate for the ABCG2 and MDR-1 efflux pumps, suggesting it may be effective in tumors that have developed resistance to camptothecins via this mechanism.[3][6][7][9]
Comparative Efficacy and Cross-Resistance: Quantitative Data
The following tables summarize the in vitro cytotoxicity of this compound and camptothecins across various cancer cell lines, including those with defined resistance mechanisms.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Camptothecins in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (LMP776) IC50 (nM) | Topotecan IC50 (nM) | SN-38 (Active Metabolite of Irinotecan) IC50 (nM) | Reference |
| HT-29 | Colon | Not Reported | 25 | 4.50 | [10][11] |
| LoVo | Colon | Not Reported | Not Reported | 8.25 | [11] |
| MCF-7 | Breast | Not Reported | 100 ng/mL (~226 nM) | Not Reported | [8] |
| MDA-MB-231 | Breast | Not Reported | 160 ng/mL (~362 nM) | Not Reported | [8] |
Table 2: Activity of this compound in Camptothecin-Resistant Cell Lines
| Cell Line Model | Resistance Mechanism | This compound (LMP776) Activity | Key Findings | Reference |
| Cells overexpressing ABCG2 and MDR-1 | Drug Efflux | Maintained activity | This compound is not a significant substrate for these efflux pumps, unlike topotecan and SN-38. | [6][7][9] |
| Top1-deficient or silenced cells | Target Alteration | Showed cross-resistance | Confirms that the primary cytotoxic effect of this compound is mediated through Topoisomerase I. | [2][5][7] |
| SN-38 resistant cell lines | Multiple (including Top1 mutations) | Variable (from full to no cross-resistance) | Highlights the complexity of resistance mechanisms beyond efflux pumps. | [10] |
The Role of Schlafen 11 (SLFN11)
Recent studies have identified Schlafen 11 (SLFN11) as a key determinant of sensitivity to DNA-damaging agents, including this compound and camptothecins.[12][18] High SLFN11 expression correlates with increased sensitivity to these drugs.[12][19] This suggests that SLFN11 could serve as a predictive biomarker for patient stratification in clinical trials involving these agents. The CellMinerCDB database can be a valuable tool for exploring the correlation between SLFN11 expression and drug sensitivity across a wide range of cancer cell lines.[6][7][15]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discover.nci.nih.gov [discover.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Indimitecan Efficacy in BRCA-Deficient Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Indimitecan, a novel non-camptothecin topoisomerase I (TOP1) inhibitor, in cancer cells with BRCA1 and BRCA2 deficiencies. The content herein summarizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to this compound and Synthetic Lethality in BRCA-Deficient Cancers
This compound (LMP776) is a member of the indenoisoquinoline class of TOP1 inhibitors. Unlike traditional camptothecins, indenoisoquinolines offer improved chemical stability and a different spectrum of activity. In the context of BRCA-deficient cancers, this compound's mechanism of action is rooted in the principle of synthetic lethality.
BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Cells lacking functional BRCA1 or BRCA2 are deficient in HR and rely on alternative, more error-prone DNA repair pathways to survive.
Topoisomerase I inhibitors, such as this compound, function by trapping the TOP1-DNA cleavage complex, leading to the formation of single-strand breaks (SSBs). During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability and, ultimately, cell death. This selective killing of BRCA-deficient cells by TOP1 inhibitors is a classic example of synthetic lethality.
Comparative Efficacy of this compound
Experimental data demonstrates that cancer cells with deficiencies in BRCA1, BRCA2, and PALB2 (a partner and localizer of BRCA2) exhibit heightened sensitivity to this compound compared to their wild-type counterparts.
In Vitro Sensitivity of BRCA-Deficient Cell Lines
Studies using isogenic chicken lymphoma DT40 cell lines, where BRCA1, BRCA2, or PALB2 genes have been knocked out, show a significant increase in sensitivity to this compound.
| Cell Line | Genotype | This compound (LMP776) IC50 | Fold-Change in Sensitivity (WT/Mutant) |
| DT40 | Wild-Type | ~18 nM | - |
| DT40 | BRCA1 -/- | ~5 nM | ~3.6 |
| DT40 | BRCA2 -/- | ~5 nM | ~3.6 |
| DT40 | PALB2 -/- | ~5 nM | ~3.6 |
Data summarized from published research.[2][3] The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Synergy with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit the concept of synthetic lethality in BRCA-deficient cancers.[4][5][6] Combining this compound with a PARP inhibitor, such as olaparib, has been shown to result in a synergistic cytotoxic effect, particularly in HR-deficient cells.[2] This suggests that simultaneously targeting two different nodes within the DNA damage response pathway can be a highly effective therapeutic strategy.
Research indicates that the combination of indenoisoquinolines and olaparib is highly synergistic in BRCA1-deficient cells.[2]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound in BRCA-deficient cancer cells.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of a defined percentage of cells (e.g., IC50).
-
Cell Seeding: Plate BRCA-proficient and BRCA-deficient cells in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-only control to determine the percentage of viable cells. Plot the percentage of viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for DNA Damage Response Markers
This protocol is used to assess the induction of DNA damage by this compound by measuring the levels of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 12% polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the efficacy of this compound in BRCA-deficient cancer cells.
Caption: Mechanism of this compound-induced synthetic lethality in BRCA-deficient cells.
Caption: A simplified workflow for evaluating this compound's in vitro efficacy.
Caption: Conceptual overview of the synergy between this compound and PARP inhibitors.
Conclusion
This compound demonstrates significant and selective efficacy against cancer cells with deficiencies in the homologous recombination pathway, specifically those with BRCA1 and BRCA2 mutations. This selective cytotoxicity, rooted in the principle of synthetic lethality, is further enhanced when this compound is used in combination with PARP inhibitors. The data presented in this guide underscore the therapeutic potential of this compound as a targeted therapy for BRCA-deficient cancers and provide a foundation for further preclinical and clinical investigation. The detailed protocols and mechanistic diagrams serve as a resource for researchers in the design and interpretation of future studies in this promising area of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Interactions Between BRCA1 and the Cell Cycle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioconductor.uib.no [bioconductor.uib.no]
- 6. Targeting homologous recombination using imatinib results in enhanced tumor cell chemosensitivity and radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Indimitecan's Synergy with PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – Preclinical evidence strongly suggests a synergistic relationship between the novel topoisomerase I (TOP1) inhibitor, Indimitecan (LMP776), and poly(ADP-ribose) polymerase (PARP) inhibitors, offering a promising new therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR) DNA repair pathways. This guide provides a comprehensive comparison of this combination's performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Abstract
The combination of topoisomerase I inhibitors and PARP inhibitors represents a rational and potent anti-cancer strategy. This compound, a next-generation indenoisoquinoline TOP1 inhibitor, induces single-strand DNA breaks by trapping the TOP1-DNA cleavage complex. PARP inhibitors, in turn, block the repair of these breaks, leading to the accumulation of cytotoxic double-strand breaks, a phenomenon known as synthetic lethality. This is particularly effective in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations. This guide synthesizes the available preclinical data validating the synergistic interaction between this compound and PARP inhibitors, providing a clear rationale for further clinical investigation.
Mechanism of Synergistic Action
The synergistic cytotoxicity of this compound and PARP inhibitors stems from a multi-pronged assault on the DNA damage response (DDR) network of cancer cells.
This compound's Role: As a topoisomerase I inhibitor, this compound binds to the TOP1-DNA covalent complex, preventing the re-ligation of the single-strand break created by TOP1 to relieve torsional stress during DNA replication and transcription.[1] This trapping of the cleavage complex leads to the formation of stable single-strand breaks (SSBs).
PARP Inhibitor's Role: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of SSBs through the base excision repair (BER) pathway.[2] PARP inhibitors block the catalytic activity of PARP, preventing the recruitment of downstream repair factors. This leads to the persistence of SSBs.
Synthetic Lethality: When a replication fork encounters an unrepaired SSB, it collapses, resulting in a more complex and lethal double-strand break (DSB). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with deficient HR pathways (a state known as "BRCAness"), the cell is unable to repair these DSBs, leading to genomic instability and ultimately, apoptotic cell death.[3] The combination of this compound-induced SSBs and PARP inhibitor-mediated repair blockade creates an overwhelming burden of DSBs that HR-deficient cancer cells cannot overcome.
Quantitative Synergy Analysis
The synergy between this compound (LMP776) and PARP inhibitors has been quantitatively assessed in preclinical studies, primarily through the calculation of the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The study by Alvarez et al. (2019) in Clinical Cancer Research provides key data on the combination of this compound with the PARP inhibitor olaparib in DT40 chicken lymphoma cell lines, both wild-type (WT) and BRCA1-deficient.
| Cell Line | Drug Combination | Synergy Level | Combination Index (CI) Range (approx.) |
| DT40 WT | This compound + Olaparib | Moderate to Strong Synergy | 0.3 - 0.7 |
| DT40 BRCA1 -/- | This compound + Olaparib | Strong Synergy | < 0.3 |
| DT40 BRCA1 -/- | This compound + Talazoparib | Synergistic | Not explicitly quantified, but synergy was observed. |
Data extrapolated from figures in Alvarez et al., Clin Cancer Res, 2019.[4]
These results clearly demonstrate that the synergistic effect of combining this compound with a PARP inhibitor is significantly enhanced in cells with a compromised homologous recombination pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the synergy between this compound and PARP inhibitors, based on standard methodologies.
Cell Viability and Synergy Assay
This protocol is used to determine the cytotoxic effects of the individual drugs and their combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines (e.g., DT40 WT, DT40 BRCA1-/-)
-
Complete cell culture medium
-
This compound (LMP776)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor. Also, prepare combinations of both drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).
-
Treatment: Treat the cells with single agents and the drug combinations for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and PARP inhibitor
-
Crystal violet staining solution
-
Microscope or colony counter
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the single drugs and their combination for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathway Perturbations
The combination of this compound and a PARP inhibitor significantly impacts the DNA Damage Response (DDR) pathway.
In essence, the combination therapy forces the cell to rely on the error-prone non-homologous end joining (NHEJ) pathway for DSB repair in the absence of a functional HR pathway, leading to catastrophic genomic instability and cell death.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between this compound and PARP inhibitors, particularly in the context of HR-deficient cancers. The enhanced cytotoxicity observed in BRCA1-deficient models provides a compelling rationale for the clinical development of this combination therapy. Future research should focus on:
-
Biomarker Discovery: Identifying robust biomarkers beyond BRCA1/2 mutations to predict which patients are most likely to respond to this combination therapy.
-
Optimizing Dosing and Scheduling: Determining the most effective and tolerable dosing regimens for this combination in clinical trials.
-
Overcoming Resistance: Investigating potential mechanisms of resistance to this combination therapy and developing strategies to overcome them.
This guide provides a foundational understanding of the synergistic potential of this compound and PARP inhibitors. The presented data and methodologies should serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Indimitecan: A Guide for Laboratory Professionals
Core Principles of Hazardous Drug Disposal
The disposal of antineoplastic agents like Indimitecan is regulated to mitigate risks associated with their mutagenic, teratogenic, or carcinogenic properties. All personnel must be familiar with the health and physical hazards outlined in the Safety Data Sheet (SDS) and institutional protocols before handling such compounds.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, gowns, and eye protection.[3]
-
Designated Handling Areas: All handling of this compound should occur in designated areas with proper ventilation, such as a chemical fume hood or a biological safety cabinet, to prevent exposure.[4]
-
Spill Management: Have a spill kit readily available and be trained on the proper procedures for cleaning up hazardous drug spills.[4]
-
Waste Segregation: Never mix this compound waste with general laboratory trash. It must be segregated as hazardous chemical waste.[3]
This compound Disposal Protocol
The following step-by-step procedure is a general guideline based on best practices for antineoplastic drug disposal. Researchers must consult and adhere to their institution's specific waste management policies.
Step 1: Waste Identification and Segregation
Properly identify and segregate all materials that have come into contact with this compound. This includes:
-
Grossly Contaminated Items: Items saturated with this compound, such as used vials, syringes, and heavily contaminated PPE. These should be disposed of in a designated "bulk" chemotherapy waste container, often color-coded black.[3]
-
Trace Contaminated Items: Items with minimal residual contamination, such as empty vials, packaging, and lightly contaminated gloves and gowns. These are typically disposed of in a "trace" chemotherapy waste container, often color-coded yellow.[3]
-
Sharps: Needles and syringes used for this compound administration must be placed in a puncture-resistant sharps container designated for chemotherapy waste.[3]
Step 2: Waste Containment
-
All this compound waste must be placed in clearly labeled, leak-proof, and sealed containers.[5]
-
For liquid waste, use a designated hazardous chemical waste container. Do not pour this compound solutions down the drain.[3]
-
Solid waste should be double-bagged in chemotherapy waste bags and placed in the appropriate rigid waste container.[5]
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," "Chemotherapy Waste," and the specific chemical name "this compound."
-
Store waste in a secure, designated area with limited access, away from general laboratory traffic, until it is collected for disposal.
Step 4: Disposal
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Hazardous drug waste is typically disposed of via high-temperature incineration to ensure complete destruction of the active compounds.[4]
Quantitative Data Summary for Hazardous Waste Management
As no specific quantitative disposal data for this compound was found, the following table provides general guidelines for the classification of chemotherapy waste.
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Chemotherapy Waste | More than 3% of the original drug volume remains, or items are heavily contaminated. | Black, rigid, leak-proof container | Incineration |
| Trace Chemotherapy Waste | Less than 3% of the original drug volume remains; empty containers and lightly contaminated materials. | Yellow, rigid, leak-proof container or bags | Incineration |
| Chemotherapy Sharps | Needles, syringes, and other sharps contaminated with antineoplastic agents. | Red, puncture-resistant sharps container | Incineration |
| Contaminated PPE | Gowns, gloves, and other protective gear used when handling the drug. | Yellow bag within a designated waste container | Incineration |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound and other hazardous drugs.
Caption: A flowchart outlining the proper segregation and disposal pathway for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
